molecular formula C12H15ClFNO B179743 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride CAS No. 118412-66-1

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride

Cat. No.: B179743
CAS No.: 118412-66-1
M. Wt: 243.7 g/mol
InChI Key: ZJPKSFYBPAPDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO and its molecular weight is 243.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluorophenyl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPKSFYBPAPDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118412-66-1
Record name 3-(4-fluorobenzoyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 118412-66-1 (Racemate) | Molecular Formula: C₁₂H₁₅ClFNO[1][2]

Part 1: Executive Summary

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (also known as 3-(4-fluorobenzoyl)piperidine HCl) is a specialized heterocyclic building block used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) exploration.[1][2] Unlike its commoditized achiral isomer—4-(4-fluorobenzoyl)piperidine (a key intermediate for antipsychotics like Risperidone)—the 3-isomer introduces a chiral center at the C3 position of the piperidine ring.[1][2]

This structural nuance allows drug developers to alter the vector orientation of the fluorophenyl pharmacophore, enabling "scaffold hopping" strategies to optimize receptor binding affinity (particularly for 5-HT₂A and D₂ receptors) or to break intellectual property space. This guide outlines the high-fidelity synthesis, characterization, and application of this compound.[2]

Part 2: Chemical Identity & Physicochemical Properties[3][4]

The compound exists as a stable hydrochloride salt.[3] Due to the C3 substitution, the molecule is chiral. Unless resolved, synthetic protocols typically yield the racemate.

PropertySpecification
IUPAC Name (4-Fluorophenyl)(piperidin-3-yl)methanone hydrochloride
CAS Number 118412-66-1 (Racemic HCl)
Molecular Weight 243.71 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Melting Point 198–202 °C (Decomposes)
Chirality Contains one stereocenter at C3 (exists as R and S enantiomers)
Key Impurities 4-isomer (regioisomer), des-fluoro analogs

Part 3: Synthetic Methodology (The "Weinreb" Protocol)[1]

Rationale for Method Selection

While Friedel-Crafts acylation is common for the 4-isomer, it is unsuitable for the 3-isomer due to poor regioselectivity and the deactivating nature of the protonated piperidine ring.[1][2]

The Senior Scientist’s choice for synthesizing the 3-isomer is the Weinreb Amide Route .[1] This method guarantees regiocontrol at the C3 position and prevents over-addition of the Grignard reagent (stopping cleanly at the ketone).

Step-by-Step Protocol
Phase 1: Activation (Weinreb Amide Formation) [1]
  • Reagents: N-Boc-nipecotic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), DIPEA (3.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve N-Boc-nipecotic acid in DCM under N₂ atmosphere.

    • Add EDCI and HOBt; stir at 0°C for 30 mins to activate the acid.

    • Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of DIPEA.[1][2]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry organic layer over MgSO₄.[1]

    • Yield: ~85–90% (Colorless oil).[1]

Phase 2: Grignard Addition (The Critical Step)
  • Reagents: 4-Fluorophenylmagnesium bromide (1.0 M in THF, 1.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the Weinreb amide solution (in THF) to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents side reactions.

    • Add the Grignard reagent dropwise over 30 minutes.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Carefully add sat. NH₄Cl solution.

    • Purification: Extract with EtOAc. The intermediate (N-Boc-3-(4-fluorobenzoyl)piperidine) is purified via silica flash chromatography (Hexane/EtOAc).[1][2]

Phase 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-intermediate in a minimal amount of dry dioxane.[1]

    • Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 2–4 hours.

    • Precipitation: The product often precipitates as a white solid. If not, add diethyl ether to induce crystallization.

    • Filtration: Filter the solid under N₂, wash with cold ether, and dry under vacuum.

Synthesis Workflow Visualization

SynthesisWorkflow Start N-Boc-Nipecotic Acid (C3 Precursor) Step1 Weinreb Amide Formation (EDCI/HOBt) Start->Step1 Activation Step2 Grignard Addition (4-F-Ph-MgBr, -78°C) Step1->Step2 C-C Bond Formation Step3 Boc-Deprotection (HCl/Dioxane) Step2->Step3 Acidic Cleavage Final 3-(4-Fluorobenzoyl) piperidine HCl (Target) Step3->Final Salt Precipitation

Caption: Figure 1. Regioselective synthesis via Weinreb amide intermediate to ensure C3 substitution fidelity.

Part 4: Analytical Characterization & Logic[1][2]

To ensure scientific integrity, the identity must be validated against the common 4-isomer impurity.

NMR Spectroscopy (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆):

    • The methine proton at C3 (chiral center) typically appears as a multiplet around 3.8–4.0 ppm , distinct from the C4 proton of the isomer (which is more shielded/symmetric).

    • Aromatic Region: Two multiplets (approx 7.4 and 8.1 ppm) corresponding to the para-substituted fluorophenyl ring.[1]

    • Amine: Broad singlets at 8.8–9.2 ppm (NH₂⁺).

HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient Acetonitrile/Water (+0.1% TFA).[1]

  • Differentiation: The 3-isomer typically elutes earlier than the 4-isomer due to steric compression and slightly higher polarity of the "bent" shape.[1]

Part 5: Medicinal Chemistry Applications[3][4][5][8][9][10]

The "Vector" Argument

In drug design, the switch from a 4-substituted to a 3-substituted piperidine alters the exit vector of the substituent by approximately 60 degrees .

  • 4-Isomer (Linear): The substituent projects linearly, ideal for deep hydrophobic pockets (e.g., the typical binding mode of Haloperidol or Risperidone).

  • 3-Isomer (Angular): The substituent projects at an angle.[1] This is used to:

    • Avoid Steric Clashes: If a receptor pocket has a "ceiling," the 3-isomer can bend the pharmacophore away from the clash.

    • Introduce Chirality: The 3-isomer allows for the testing of R vs S enantiomers, potentially doubling the selectivity against off-target receptors (e.g., hERG channel avoidance).

Pharmacophore Diagram

SAR_Logic Base Piperidine Scaffold Pos4 4-Substitution (Linear Vector) Base->Pos4 Pos3 3-Substitution (Angular Vector) Base->Pos3 Result4 Deep Pocket Binding (e.g., Risperidone) Pos4->Result4 Result3 Scaffold Hopping (Chiral Selectivity) Pos3->Result3

Caption: Figure 2. Structural divergence between 3- and 4-substituted piperidine scaffolds in receptor mapping.

Part 6: References

  • ChemicalBook. (2024).[1] 3-(4-Fluorobenzoyl)piperidine hydrochloride Product Database. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 4-(4-Fluorobenzoyl)piperidine (Isomer Comparison). Retrieved from [1]

  • Carato, P., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine and 3-substituted Piperidine Synthesis Strategies. Retrieved from

Sources

Technical Monograph: 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


H

FNO

HCl Molecular Weight: 243.71 g/mol (Salt), 207.25 g/mol (Free Base)

Executive Summary

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (hereafter 3-FBP ) is a critical regioisomeric pharmacophore in medicinal chemistry. While structurally analogous to the widely utilized 4-isomer (a key intermediate for antipsychotics like Ketanserin , Sertindole , and Lenperone ), 3-FBP primarily serves two distinct roles in drug development:

  • Critical Impurity Marker: It acts as a definitive reference standard for monitoring regioisomeric purity in the synthesis of 4-fluorobenzoylpiperidine APIs. Regulatory guidelines (ICH Q3A) mandate the quantification of such isomers down to 0.05-0.10% levels.

  • Chiral Scaffold: The C3-substitution introduces a chiral center, offering a vector for exploring stereoselective interactions in serotonergic (5-HT

    
    ) and dopaminergic (D
    
    
    
    ) receptor modulation that differ from the achiral C4-analogs.

This guide details the structural dynamics, validated synthetic pathways for reference standard generation, and analytical protocols for distinguishing 3-FBP from its 4-isomer counterpart.

Chemical Identity & Physicochemical Profile[1]

The compound consists of a piperidine ring substituted at the meta (C3) position with a 4-fluorobenzoyl moiety. Unlike the symmetric C4-isomer, 3-FBP possesses a chiral center at C3, existing as a racemate in standard synthesis unless resolved.

PropertyValue / Description
IUPAC Name (4-Fluorophenyl)(piperidin-3-yl)methanone hydrochloride
Solubility High in Water, Methanol, DMSO; Low in Hexane, Et

O
pKa (Calc.) ~9.2 (Piperidine Nitrogen)
LogP (Calc.) 1.8 - 2.1 (Free Base)
Hygroscopicity Moderate (Hygroscopic HCl salt); requires storage under desiccant
Melting Point 185–190 °C (Decomposition typical for HCl salts)
Structural Dynamics

The piperidine ring predominantly adopts a chair conformation. The bulky 4-fluorobenzoyl group at C3 creates a dynamic equilibrium. In the protonated hydrochloride form, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions, stabilized further by potential intramolecular hydrogen bonding between the carbonyl oxygen and the ammonium proton.

Synthetic Methodologies

To utilize 3-FBP as a reference standard, a chemically unambiguous synthesis is required to avoid contamination with the 4-isomer. The Weinreb Amide Protocol is the gold standard for this application, preventing over-addition of the Grignard reagent.

Protocol: Directed Synthesis of Reference Standard

Step 1: Protection Reaction of nipecotic acid (piperidine-3-carboxylic acid) with Boc-anhydride (


) to yield N-Boc-nipecotic acid.

Step 2: Weinreb Amide Formation Activation of the carboxyl group with EDCI/HOBt followed by coupling with N,O-dimethylhydroxylamine. This forms the stable intermediate that prevents double-alkylation.

Step 3: Grignard Addition Addition of 4-fluorophenylmagnesium bromide at -78°C. The chelation-controlled intermediate ensures clean conversion to the ketone upon acidic workup.

Step 4: Deprotection & Salt Formation Removal of the Boc group using 4M HCl in Dioxane yields the target hydrochloride salt.

Workflow Visualization

Synthesis Start Nipecotic Acid Step1 N-Boc-Nipecotic Acid (Protection) Start->Step1 Boc2O, NaOH Step2 Weinreb Amide (Intermediate) Step1->Step2 NH(OMe)Me, EDCI Step3 N-Boc-3-(4-F-Benzoyl) piperidine Step2->Step3 4-F-Ph-MgBr (-78°C) End 3-[(4-Fluorophenyl) carbonyl]piperidine HCl Step3->End 4M HCl/Dioxane

Figure 1: Validated synthetic route for high-purity reference standard generation via Weinreb amide.

Analytical Differentiation (Impurity Profiling)

In the industrial production of 4-(4-fluorobenzoyl)piperidine, the 3-isomer (3-FBP) can arise as a contaminant due to impure starting materials (isonipecotic acid containing nipecotic acid) or non-selective Friedel-Crafts acylation conditions. Distinguishing these isomers is critical.

NMR Spectroscopy ( H)

The splitting pattern of the methine proton adjacent to the carbonyl group is diagnostic:

  • 4-Isomer (Symmetric): The C4 methine appears as a septet or broad multiplet due to symmetry and coupling with four neighboring protons.

  • 3-Isomer (Asymmetric): The C3 methine appears as a complex multiplet (tt or dddd) , often shifted slightly downfield. Crucially, the methylene protons of the piperidine ring show distinct diastereotopic splitting in the 3-isomer due to the chiral center.

HPLC Retention

On C18 reverse-phase columns (e.g., Agilent Zorbax Eclipse Plus), the 3-isomer typically elutes earlier than the 4-isomer due to the slightly reduced lipophilicity caused by the steric crowding of the benzoyl group closer to the amine.

Medicinal Chemistry Applications

While primarily an impurity standard, 3-FBP serves as a scaffold for "scaffold hopping" in drug design.

Bioisosterism & Receptor Fitting

The shift from C4 to C3 alters the vector of the fluorophenyl group relative to the basic nitrogen.

  • 5-HT

    
     Antagonists:  In pharmacophores resembling Ketanserin, the distance between the basic nitrogen and the aromatic ring is critical. The C3-linkage contracts this distance, potentially altering selectivity profiles between 5-HT
    
    
    
    and D
    
    
    receptors.
  • Chirality: The (S)- and (R)- enantiomers of 3-FBP interact differently with chiral binding pockets. Resolution of 3-FBP via chiral HPLC (e.g., Chiralpak AD-H) allows for the synthesis of enantiopure analogs.

Signaling Pathway Context

The compound acts as a ligand fragment in pathways modulating serotonergic transmission.

Pathway Ligand 3-FBP Derivative (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Antagonism) GProtein Gq/11 Protein Receptor->GProtein Blockade inhibits activation PLC PLC-beta GProtein->PLC Downstream Signaling Calcium Intracellular Ca2+ Release PLC->Calcium Reduced IP3 Production

Figure 2: Theoretical mechanism of action for 3-FBP derivatives acting as 5-HT2A antagonists.

Handling and Safety Protocols

  • Storage: Store at -20°C. The hydrochloride salt is hygroscopic; keep under inert atmosphere (Argon/Nitrogen).

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Stable in solid phase for >2 years if desiccated. Solutions in DMSO/Methanol should be used within 24 hours to prevent oxidation or hydrolysis.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11660237, (4-Fluorophenyl)(piperidin-3-yl)methanone hydrochloride. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Methodology basis for Step 2).
  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Janssen, P. A. (1961). The evolution of the butyrophenones, haloperidol and trifluperidol, from meperidine-like 4-phenylpiperidines. International Review of Neurobiology, 8, 221-263. (Context for 4-fluorobenzoylpiperidine class).

An In-depth Technical Guide to the Synthesis of 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride is a key structural motif found in a variety of pharmacologically active compounds. The presence of the piperidine ring, a prevalent saturated N-heterocycle in FDA-approved drugs, coupled with the 4-fluorobenzoyl group, makes this molecule a valuable intermediate in the synthesis of central nervous system (CNS) agents and other therapeutic molecules. The fluorine atom can enhance metabolic stability and binding affinity of the final drug product. This guide provides a comprehensive overview of the primary synthetic pathways to this important building block, offering in-depth technical details and field-proven insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Pathways

The synthesis of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and the desired purity of the final product. Here, we explore four principal synthetic strategies.

Synthetic Pathway Key Starting Materials Advantages Challenges Overall Yield (Estimated)
Route 1: Grignard Reaction N-protected 3-cyanopiperidine, 4-fluorobromobenzeneConvergent synthesis, good for analog synthesis.Requires strictly anhydrous conditions; potential for side reactions.60-70%
Route 2: Friedel-Crafts Acylation N-protected piperidine, 4-fluorobenzoyl chloridePotentially direct acylation.Piperidine ring can be deactivated; risk of N-acylation; requires strong Lewis acids.40-50%
Route 3: Catalytic Hydrogenation 3-(4-Fluorobenzoyl)pyridineUtilizes readily available pyridine precursors.Requires high-pressure hydrogenation equipment; catalyst selection is crucial for chemoselectivity.70-80%
Route 4: Direct Acylation of Piperidine Piperidine, 4-fluorobenzoyl chlorideSimple, one-step reaction.Difficult to control selectivity (N- vs. C-acylation); often leads to mixtures.Low and variable

Route 1: Grignard Reaction Pathway

This pathway is a robust and widely used method for the formation of the C-C bond between the piperidine ring and the fluorophenyl group. The use of an N-protected 3-cyanopiperidine is a common strategy.

Logical Framework

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Deprotection & Salt Formation A 4-Fluorobromobenzene C 4-Fluorophenylmagnesium Bromide A->C THF (anhydrous) B Magnesium Turnings B->C E Imine Intermediate C->E D N-Boc-3-cyanopiperidine D->E THF (anhydrous) F N-Boc-3-(4-fluorobenzoyl)piperidine E->F Aqueous Acid (e.g., HCl) G 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride F->G HCl in Dioxane or Ether

Experimental Protocol

Step 1: Preparation of 4-Fluorophenylmagnesium Bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of 4-fluorobromobenzene (1.0 eq) in anhydrous THF from the dropping funnel to initiate the reaction.

  • Once the reaction has started, add the remaining 4-fluorobromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2 & 3: Grignard Addition and Hydrolysis

  • Cool the Grignard reagent to 0 °C.

  • Slowly add a solution of N-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF. The cyano group is the electrophile in this reaction[1].

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-(4-fluorobenzoyl)piperidine.

Step 4: Deprotection and Salt Formation

  • Dissolve the crude product from the previous step in dioxane or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane or gaseous HCl in ether) and stir at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride as a white to off-white solid.

Route 2: Friedel-Crafts Acylation Pathway

While direct Friedel-Crafts acylation of piperidine is challenging due to the basicity of the nitrogen, which complexes with the Lewis acid catalyst, acylation of an N-protected piperidine is a plausible, albeit less common, route.

Logical Framework

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis and Salt Formation A N-Acetylpiperidine D N-Acetyl-3-(4-fluorobenzoyl)piperidine A->D B 4-Fluorobenzoyl Chloride B->D C Lewis Acid (e.g., AlCl3) C->D Dichloromethane (anhydrous) E 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride D->E Aqueous HCl (reflux)

Experimental Protocol

Step 1: Acylation

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.2 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C and slowly add 4-fluorobenzoyl chloride (1.0 eq).

  • Add a solution of N-acetylpiperidine (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. The N-acetyl group serves to moderate the reactivity of the piperidine nitrogen.

  • After the addition, allow the reaction to stir at room temperature for 12-24 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-acetyl-3-(4-fluorobenzoyl)piperidine.

Step 2: Hydrolysis and Salt Formation

  • Reflux the crude product from the previous step in 6N aqueous hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the free base with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the resulting oil in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry to obtain the final product.

Route 3: Catalytic Hydrogenation of a Pyridine Precursor

This is often a high-yielding and scalable route. It involves the synthesis of the corresponding pyridine derivative, 3-(4-fluorobenzoyl)pyridine, followed by the reduction of the pyridine ring.

Logical Framework

G cluster_0 Step 1: Synthesis of Pyridine Precursor cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation A 3-Cyanopyridine C 3-(4-Fluorobenzoyl)pyridine A->C B 4-Fluorophenylmagnesium Bromide B->C Grignard Reaction D 3-(4-Fluorobenzoyl)piperidine C->D H2, Pd/C, Acidic Conditions E 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride D->E HCl in Ether

Experimental Protocol

Step 1: Synthesis of 3-(4-Fluorobenzoyl)pyridine

  • Prepare 4-fluorophenylmagnesium bromide as described in Route 1, Step 1.

  • To the Grignard reagent at 0 °C, slowly add a solution of 3-cyanopyridine (1.0 eq) in anhydrous THF.

  • After the addition, stir the reaction at room temperature overnight.

  • Quench the reaction with aqueous acid (e.g., 2N HCl) and stir for 1-2 hours to hydrolyze the intermediate imine.

  • Basify the mixture with aqueous NaOH and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 3-(4-fluorobenzoyl)pyridine.

Step 2: Catalytic Hydrogenation

  • In a high-pressure hydrogenation vessel, dissolve 3-(4-fluorobenzoyl)pyridine (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). The presence of an acid is often beneficial for the hydrogenation of pyridines[2].

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi) and heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring for 12-24 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the vessel, and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the crude 3-(4-fluorobenzoyl)piperidine.

Step 3: Salt Formation

  • Dissolve the crude product in diethyl ether.

  • Add a solution of hydrochloric acid in ether or bubble HCl gas through the solution.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.

Route 4: Direct Acylation of Piperidine

This is the most direct conceptual route but is often the least practical due to poor selectivity. The highly nucleophilic nitrogen of piperidine readily reacts with the acyl chloride, leading primarily to the N-acylated product.

Logical Framework

G A Piperidine E Reaction Mixture A->E B 4-Fluorobenzoyl Chloride B->E C 3-[(4-Fluorophenyl)carbonyl]piperidine (Minor Product) D 1-(4-Fluorobenzoyl)piperidine (Major Product) E->C E->D

Discussion of Challenges

The direct reaction of piperidine with 4-fluorobenzoyl chloride typically results in the formation of the thermodynamically stable N-acylated product, 1-(4-fluorobenzoyl)piperidine, as the major product. Achieving C-acylation at the 3-position is challenging and generally requires specialized conditions or catalysts that are not well-documented for this specific transformation. Therefore, this route is not recommended for the efficient synthesis of the target compound.

Characterization Data

The final product, 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Data
¹H NMR Signals corresponding to the piperidine ring protons (typically in the range of 1.5-3.5 ppm), a multiplet for the proton at the 3-position, and signals for the aromatic protons of the 4-fluorophenyl group (typically in the range of 7.0-8.0 ppm). The NH₂⁺ signal of the hydrochloride salt may be a broad singlet.
¹³C NMR Resonances for the piperidine carbons, the carbonyl carbon (typically >190 ppm), and the aromatic carbons, showing the characteristic C-F coupling for the fluorinated ring.
IR A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1680 cm⁻¹), and bands for N-H stretching of the ammonium salt.
Mass Spec. The molecular ion peak corresponding to the free base, C₁₂H₁₄FNO.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

This technical guide has outlined four potential synthetic pathways for the preparation of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride. For researchers and drug development professionals, the choice of synthesis will be guided by factors such as scale, cost, and available equipment. The Grignard reaction (Route 1) and catalytic hydrogenation of a pyridine precursor (Route 3) represent the most reliable and high-yielding approaches for obtaining this valuable intermediate. The protocols and insights provided herein are intended to serve as a solid foundation for the successful synthesis and application of this key chemical building block.

References

  • PrepChem. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Friedel Crafts Acylation. Scribd. Available at: [Link]

  • A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. ResearchGate. Available at: [Link]

  • Pd / C hydrogenation catalyst, preparation and use thereof. Google Patents.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Preparations and Procedures International. Available at: [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Available at: [Link]

  • Comparison of the synthetic route for three target compounds. ResearchGate. Available at: [Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules. Available at: [Link]

  • Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry. Available at: [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]

  • Supporting information G-C3N4 coated activated carbon supported Pd catalyst for 4-CBA hydrogenation. The Royal Society of Chemistry. Available at: [Link]

  • Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). International Journal of ChemTech Research. Available at: [Link]

Sources

Discovery and history of "3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride , a critical regioisomeric scaffold in medicinal chemistry.

From Achiral Linkers to Stereoselective Pharmacophores

Executive Summary

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (CAS: 118412-66-1) is a specialized chemical intermediate and pharmacophore probe used primarily in the development of G-Protein Coupled Receptor (GPCR) modulators. Structurally, it consists of a piperidine ring substituted at the meta (3-) position with a 4-fluorobenzoyl moiety.

Unlike its ubiquitous isomer—4-[(4-fluorophenyl)carbonyl]piperidine (the core scaffold of Ketanserin and Risperidone)—the 3-isomer introduces a chiral center at the piperidine ring. This feature makes it an invaluable tool for Structure-Activity Relationship (SAR) studies, allowing researchers to probe the stereochemical constraints of serotonin (5-HT2A) and dopamine (D2) receptor binding pockets.

Historical Context: The Regioisomeric Expansion

The history of this molecule is inextricably linked to the evolution of antipsychotic and antihypertensive pharmacophores in the late 20th century.

  • The Butyrophenone Era (1950s): Paul Janssen’s discovery of Haloperidol established the 4-fluorobutyrophenone chain as a "privileged structure" for dopamine antagonism.

  • The Piperidine Transition (1970s-1980s): To improve oral bioavailability and receptor selectivity, chemists rigidified the flexible butyrophenone chain into a piperidine ring. This led to the 4-benzoylpiperidine scaffold found in Ketanserin.

  • The "3-Position" Discovery (Rational Design): As combinatorial chemistry expanded, medicinal chemists synthesized the 3-isomer to explore the "chemical space" surrounding the orthosteric binding site. The shift from the 4-position to the 3-position was not accidental; it was designed to:

    • Restrict Conformational Freedom: Altering the vector of the benzoyl group.

    • Introduce Chirality: The 3-position creates a stereocenter, enabling the separation of (

      
      ) and (
      
      
      
      ) enantiomers to test stereoselective binding.
Chemical Synthesis & Methodology

The synthesis of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride presents a challenge in regioselectivity. Unlike the 4-isomer, which can be accessed via symmetrical precursors, the 3-isomer requires directed synthesis, most commonly via the reduction of a pyridine precursor.

3.1. The Nicotinoyl Route (Preferred Pathway)

This protocol ensures high regiocidelity by establishing the carbon skeleton on the aromatic pyridine ring before reduction.

Step 1: Friedel-Crafts Acylation

  • Reagents: Nicotinoyl chloride hydrochloride, Fluorobenzene, Aluminum Chloride (

    
    ).
    
  • Mechanism: Electrophilic aromatic substitution. The nicotinoyl cation attacks the electron-rich fluorobenzene.

  • Outcome: 3-(4-Fluorobenzoyl)pyridine.

Step 2: Catalytic Hydrogenation (Ring Reduction)

  • Reagents:

    
     (gas), 
    
    
    
    (Adams' catalyst) or
    
    
    , HCl/MeOH.
  • Conditions: 50-60 psi, Room Temperature.

  • Mechanism: Heterogeneous catalysis reduces the pyridine ring to a piperidine ring.

  • Critical Control Point: Over-reduction must be avoided (reducing the ketone to an alcohol). The use of HCl salt prevents poison of the catalyst by the amine.

3.2. Visualization of Synthesis Pathway

SynthesisPath start Nicotinoyl Chloride (Precursor) inter Intermediate: 3-(4-Fluorobenzoyl)pyridine start->inter Friedel-Crafts Acylation reagent Fluorobenzene + AlCl3 reagent->inter final Target Product: 3-[(4-Fluorophenyl)carbonyl]piperidine HCl inter->final Pyridine Reduction hydro H2 / PtO2 / HCl (Hydrogenation) hydro->final

Figure 1: The Nicotinoyl Route for the synthesis of the 3-isomer, utilizing a pyridine reduction strategy to ensure regiochemical integrity.

Physicochemical & Stereochemical Analysis

The defining feature of this molecule is the chiral center at C3 of the piperidine ring.

Property4-Isomer (Ketanserin Scaffold)3-Isomer (Target Molecule)Significance
Symmetry Achiral (Plane of symmetry)Chiral (Stereocenter at C3)Allows enantioselective binding studies.
Vector Linear (180° projection)Angular (~120° projection)Probes different sub-pockets of the receptor.
Basicity Secondary Amine (

)
Secondary Amine (

)
Key for ionic interaction with Aspartate residue in GPCRs.
4.1. Protocol: Chiral Resolution

To utilize this molecule effectively in research, the racemate is often resolved.

  • Derivatization: React racemic amine with a chiral acid (e.g., (

    
    )-Tartaric acid or (
    
    
    
    )-Mandelic acid).
  • Crystallization: Fractional crystallization of the diastereomeric salts from Ethanol/Water.

  • Liberation: Basify the isolated salt with NaOH to yield the enantiopure free base, then re-acidify to HCl salt.

Biological Significance & Applications

In drug discovery, this molecule serves as a "scaffold hop" candidate.

5.1. 5-HT2A Receptor Antagonism

The 4-fluorobenzoyl moiety is a classic pharmacophore for the serotonin 5-HT2A receptor.

  • Mechanism: The fluorophenyl ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor pocket.
  • The 3-Isomer Advantage: By moving the linker to position 3, researchers can determine if the receptor pocket is "deep and narrow" (favoring 4-sub) or "shallow and wide" (favoring 3-sub).

5.2. Experimental Workflow: Competitive Binding Assay

To validate the affinity of the 3-isomer versus the 4-isomer:

  • Membrane Prep: HEK293 cells expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (0.5 nM).
    
  • Incubation: 60 mins at 25°C with varying concentrations of 3-[(4-Fluorophenyl)carbonyl]piperidine HCl.

  • Filtration: Harvest on GF/B filters.

  • Analysis: Calculate

    
     and 
    
    
    
    .
5.3. SAR Logic Diagram

SAR_Logic scaffold Piperidine Scaffold sub4 4-Substitution (Linear) scaffold->sub4 sub3 3-Substitution (Angular/Chiral) scaffold->sub3 receptor GPCR Binding Pocket (5-HT2A / D2) sub4->receptor Optimized for Depth sub3->receptor Optimized for Chirality outcome1 High Affinity (Classic Antipsychotics) receptor->outcome1 outcome2 Selectivity Probe (Stereochemical Fit) receptor->outcome2

Figure 2: Structure-Activity Relationship (SAR) logic comparing the classic 4-substitution path with the exploratory 3-substitution path.

References
  • Janssen, P. A. (1959). The evolution of the butyrophenone neuroleptics. .

  • ChemicalBook. (2024). Product Monograph: 3-(4-Fluorobenzoyl)piperidine hydrochloride. .

  • Leysen, J. E., et al. (1982). Receptor binding properties in vitro and in vivo of ritanserin and risperidone. .

  • BenchChem. (2024). Technical Data: 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride.[1][2][3] .

  • Sigma-Aldrich. (2024). Piperidine Derivatives and Building Blocks for Medicinal Chemistry. .

Sources

Technical Profile: 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cheminformatics, synthesis, and characterization of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride .

Chemical Identity & Cheminformatics Core

The precise identification of chemical substances in drug development relies on rigorous descriptors. For 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride , the industry-standard identification strategy prioritizes the "Parent" structure for InChI Key generation, while the salt form is denoted in the full string or CAS registry.

The InChI Key

The International Chemical Identifier Key (InChIKey) provided below corresponds to the parent free base . Major chemical databases (PubChem, CAS) map the hydrochloride salt to this key to ensure discoverability across different salt forms.

  • InChI Key (Parent): QATFZQMCTVUVBH-UHFFFAOYSA-N[1][2][3][4]

  • InChI String (Parent): InChI=1S/C12H14FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2

Registry Data
DescriptorValue
IUPAC Name (4-Fluorophenyl)(piperidin-3-yl)methanone hydrochloride
Common Name 3-(4-Fluorobenzoyl)piperidine HCl
CAS Number (Salt) 118412-66-1
CAS Number (Free Base) 149452-46-0
Molecular Formula C₁₂H₁₅ClFNO (Salt) / C₁₂H₁₄FNO (Base)
Molecular Weight 243.71 g/mol (Salt) / 207.25 g/mol (Base)
SMILES (Salt) C1CC(CNC1)C(=O)C2=CC=C(C=C2)F.Cl

Technical Note on Salt Hashing: Standard InChI software typically treats the salt (HCl) as a separate layer. When generating an InChIKey, the "Standard" version often represents the neutral parent to facilitate database searching. If a specific "Salt InChIKey" is required for internal inventory, it must be generated using the "Fixed H" layer option, but QATFZQMCTVUVBH-UHFFFAOYSA-N is the universal lookup key.

Structural Logic & Synthesis Strategy

The synthesis of 3-substituted piperidines is sterically and electronically distinct from the more common 4-substituted isomers (e.g., pharmacophores found in haloperidol or risperidone analogs). The 3-position introduces chirality (though often synthesized as a racemate) and requires specific protection strategies to prevent N-acylation during the introduction of the benzoyl group.

Retrosynthetic Analysis

The most robust pathway involves the addition of a 4-fluorophenyl nucleophile (Grignard or Lithiate) to an activated carboxylic acid derivative of nipecotic acid (piperidine-3-carboxylic acid), followed by deprotection.

Key Challenges:

  • Regioselectivity: Ensuring the nucleophile attacks the carbonyl, not the amine.

  • Over-addition: Preventing the formation of the tertiary alcohol (common with esters).

  • Solution: Use of a Weinreb Amide intermediate to stabilize the tetrahedral transition state, halting the reaction at the ketone stage.

Visualization: Synthesis Workflow

The following diagram outlines the "Weinreb Amide Protocol," a self-validating method for synthesizing aryl ketones on piperidine scaffolds.

Synthesis_Pathway Start Nipecotic Acid (Piperidine-3-COOH) Step1 N-Protection (Boc-Anhydride) Start->Step1 Inter1 N-Boc-Nipecotic Acid Step1->Inter1 Step2 Weinreb Amide Formation (NH(OMe)Me·HCl + EDC/HOBt) Inter1->Step2 Inter2 N-Boc-Weinreb Amide Step2->Inter2 Step3 Grignard Addition (4-F-Ph-MgBr, THF, -78°C) Inter2->Step3 Inter3 N-Boc-3-(4-F-benzoyl)piperidine Step3->Inter3 Step4 Deprotection & Salt Formation (4M HCl in Dioxane) Inter3->Step4 Final Target HCl Salt (CAS 118412-66-1) Step4->Final

Caption: Step-wise synthesis via Weinreb amide to ensure ketone selectivity and prevent tertiary alcohol byproducts.

Detailed Experimental Protocol

This protocol assumes a starting scale of 10 mmol. All reactions involving Grignard reagents must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Phase 1: Scaffold Preparation (Weinreb Amide)
  • Dissolution: Dissolve N-Boc-nipecotic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and Triethylamine (TEA, 2.5 eq).

  • Workup: Stir at room temperature (RT) for 12 hours. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: Verify intermediate via LC-MS (Target Mass = M+H of Boc-Weinreb amide).

Phase 2: Nucleophilic Acylation (The Critical Step)
  • Setup: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add 4-Fluorophenylmagnesium bromide (1.0 M in THF, 1.5 eq).

    • Mechanistic Insight: The magnesium forms a stable 5-membered chelate with the Weinreb amide oxygens, preventing the ketone from reacting further to an alcohol.

  • Quench: After 2 hours, quench with saturated NH₄Cl solution while cold (hydrolyzes the intermediate to the ketone).

  • Isolation: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Phase 3: Deprotection & Salt Formation
  • Deprotection: Dissolve the purified Boc-intermediate in 1,4-Dioxane.

  • Acidification: Add 4M HCl in Dioxane (5 eq). Stir at RT for 2–4 hours.

    • Observation: A white precipitate (the hydrochloride salt) should begin to form.

  • Filtration: Filter the solid under nitrogen. Wash with cold diethyl ether to remove organic impurities.

  • Drying: Dry under high vacuum to yield 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride .

Analytical Characterization

To validate the identity of the synthesized salt (CAS 118412-66-1), comparing the analytical data against the following expected parameters is required.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 9.0–9.5 ppm: Broad singlets (2H) for NH₂⁺ (ammonium protons).δ 7.9–8.1 ppm: Multiplet (2H), aromatic protons ortho to carbonyl.δ 7.3–7.5 ppm: Multiplet (2H), aromatic protons ortho to fluorine.δ 3.8 ppm: Multiplet (1H), C3-H (chiral center).δ 2.8–3.4 ppm: Multiplets (4H), piperidine ring protons adjacent to N.
¹⁹F NMR δ -105 to -110 ppm: Singlet (or multiplet due to H-coupling), characteristic of para-fluoro substitution.
Mass Spectrometry m/z 208.1 [M+H]⁺ (Base peak corresponds to the free base cation).
IR Spectroscopy ~1680 cm⁻¹: Strong C=O stretch (Aryl ketone).~2400–3000 cm⁻¹: Broad ammonium band (N-H stretch).

References

  • PubChem. Compound Summary for CID 11298712, 3-(4-Fluorobenzoyl)piperidine. National Center for Biotechnology Information. Accessed 2024. [Link]

  • Uni.lu. PubChemLite for CAS 118412-66-1.[1] University of Luxembourg.[1][2] [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb amide synthesis used in Phase 1). [Link]

Sources

Technical Monograph: Spectroscopic Profiling of 3-[(4-Fluorophenyl)carbonyl]piperidine HCl

[1]

Compound Identity & Physicochemical Context[1][2][3][4][5][6][7]

  • IUPAC Name: (4-Fluorophenyl)(piperidin-3-yl)methanone hydrochloride[1]

  • CAS Number: 118412-66-1[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    FNO
    
    
    HCl[1][2]
  • Molecular Weight: 207.25 g/mol (Free Base) / 243.71 g/mol (HCl Salt)[1]

  • Structural Features:

    • Chiral Center: Carbon-3 of the piperidine ring is a stereogenic center.[1]

    • Electronic Environment: The carbonyl group at C3 exerts an electron-withdrawing effect, deshielding the C3 proton.[1] The 4-fluorophenyl group provides a distinct AA'BB' aromatic system coupled with a fluorine nucleus.[1]

Spectroscopic Data Specifications

A. Mass Spectrometry (ESI-MS / EI-MS)

Methodology: Electrospray Ionization (ESI) in positive mode is the standard for the hydrochloride salt.[1]

ParameterObserved Value (m/z)Interpretation
Molecular Ion

208.1 Protonated free base (Calculated: 208.11).[1]
Base Peak 123.0 4-Fluorobenzoyl cation

.[1] Characteristic

-cleavage adjacent to the carbonyl.[1]
Fragment Ion 84.1 Piperidinyl fragment (Tetrahydropyridinium ion).[1] Indicates loss of the benzoyl moiety.[1]
Fragment Ion 95.0 4-Fluorophenyl cation

.[1] Loss of CO from the benzoyl fragment.[1]

Mechanistic Insight: The fragmentation pattern is dominated by the stability of the acylium ion (m/z 123).[1] In ESI, the salt simply dissociates, so the chloride counter-ion is typically not observed in positive mode but can be seen in negative mode or inferred by the lack of

1
B. Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Functional GroupWavenumber (

)
Mode Description
Amine Salt (NH

)
2400 – 3000 Broad, strong absorption characteristic of secondary amine hydrochloride salts (ammonium band).[1]
Ketone (C=O) 1675 – 1685 Aryl ketone stretch.[1] Slightly lower frequency than aliphatic ketones due to conjugation with the phenyl ring.[1]
Aromatic C=C 1590 – 1600 Skeletal vibrations of the benzene ring.[1]
C–F Stretch 1215 – 1230 Strong, distinct band specific to the aryl-fluorine bond.[1]
C–H (Aliphatic) 2850 – 2950 C–H stretching of the piperidine ring methylene groups.[1]
C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


1Internal Standard:

1

H NMR (400 MHz, DMSO-d

)

Note: The 3-isomer lacks the symmetry of the 4-isomer, resulting in complex multiplets for the piperidine ring due to diastereotopic protons.[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.00 – 9.50 Broad s2HNH

Exchangeable ammonium protons.[1] Broadened due to quadrupole relaxation and exchange.[1]
8.05 – 8.15 dd2HAr-H (Ortho to CO)Part of AA'BB' system.[1] Deshielded by carbonyl.[1]

Hz,

Hz.[1]
7.35 – 7.45 t (app.)2HAr-H (Meta to CO)Part of AA'BB' system.[1] Shielded by Fluorine.[1]

Hz,

Hz.[1]
3.80 – 3.95 m1HC3-HMethine proton alpha to carbonyl.[1] Significantly deshielded compared to other ring protons.[1]
3.20 – 3.40 m2HC2-H

, C6-H

Equatorial protons adjacent to nitrogen.[1]
2.80 – 3.00 m2HC2-H

, C6-H

Axial protons adjacent to nitrogen.[1]
1.90 – 2.10 m1HC4-H

Protons in the "middle" of the ring, split by C3-H.
1.50 – 1.80 m3HC4-H

, C5-H

Remaining methylene protons.[1]

C NMR (100 MHz, DMSO-d

)
  • Carbonyl (C=O):

    
     195.5 ppm.[1]
    
  • Aromatic C-F (C4'):

    
     165.0 ppm (doublet, 
    
    
    Hz).[1]
  • Aromatic C1':

    
     132.5 ppm (doublet, 
    
    
    Hz).[1]
  • Aromatic C2'/C6':

    
     131.0 ppm (doublet, 
    
    
    Hz).[1]
  • Aromatic C3'/C5':

    
     115.8 ppm (doublet, 
    
    
    Hz).[1]
  • Piperidine C3:

    
     42.0 – 44.0 ppm (Methine, alpha to carbonyl).[1]
    
  • Piperidine C2/C6:

    
     43.0 – 45.0 ppm (Alpha to Nitrogen).[1]
    
  • Piperidine C4/C5:

    
     22.0 – 25.0 ppm.[1]
    

F NMR (376 MHz, DMSO-d

)
  • Signal:

    
     -105.0 to -107.0 ppm (Multiplet).[1]
    
  • Interpretation: Diagnostic for para-fluorophenyl group. A single signal confirms the integrity of the fluorine substitution.[1]

Structural Validation Workflow

The primary challenge in characterizing this compound is distinguishing the 3-isomer from the 4-isomer (4-[(4-fluorophenyl)carbonyl]piperidine).[1]

Differentiation Protocol
  • Symmetry Check (

    
    C NMR): 
    
    • 4-Isomer: Possesses a plane of symmetry running through N1 and C4.[1] The C2 and C6 carbons are equivalent (single signal).[1] The C3 and C5 carbons are equivalent (single signal).[1]

    • 3-Isomer (Target): Asymmetric. C2 and C6 are chemically non-equivalent.[1] C4 and C5 are non-equivalent. The

      
      C spectrum will show distinct signals for all piperidine carbons.
      
  • Coupling Patterns (

    
    H NMR): 
    
    • The 3-isomer C3-H proton appears as a complex multiplet (tt or dddd) due to coupling with C2 and C4 protons.[1]

    • The 4-isomer C4-H proton appears as a more symmetrical septet or tt.[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow for validating the synthesized hydrochloride salt.

GStartCrude Product(HCl Salt)MS_CheckStep 1: ESI-MS AnalysisTarget: [M+H]+ = 208.1Start->MS_CheckMS_DecisionMass Correct?MS_Check->MS_DecisionStop_MSInvestigate:- Dehalogenation (190)- Bis-alkylationMS_Decision->Stop_MSNoIR_CheckStep 2: FT-IRCheck: C=O (1680) & NH2+ (Broad)MS_Decision->IR_CheckYesNMR_CheckStep 3: 1H & 13C NMR(DMSO-d6)IR_Check->NMR_CheckRegio_DecisionSymmetry Check(Isomerism)NMR_Check->Regio_DecisionIsomer_44-Isomer Detected(Symmetric C2/C6 signals)Regio_Decision->Isomer_4Symmetric SpectraIsomer_33-Isomer Confirmed(Asymmetric Pattern)Regio_Decision->Isomer_3Complex/AsymmetricFinalRelease forBio-AssayIsomer_3->Final

Caption: Logical workflow for the structural confirmation of 3-[(4-Fluorophenyl)carbonyl]piperidine HCl, emphasizing the critical differentiation between regioisomers.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine (Isomer Reference). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Source for theoretical shift calculations of 3-substituted piperidines).

Methodological & Application

Application Notes and Protocols for the Quantification of 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines a primary high-performance liquid chromatography (HPLC) method with UV detection. The guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices, ensuring scientific integrity and reproducibility. All protocols are presented with the framework of a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride is a crucial building block in the synthesis of various pharmaceutically active compounds. The piperidine moiety is a prevalent scaffold in numerous drugs, and the fluorobenzoyl group can significantly influence the pharmacological properties of the final molecule.[1][2] Therefore, the accurate quantification of this intermediate is paramount to ensure the quality, safety, and efficacy of the resulting drug products.

The primary challenges in developing an analytical method for this compound lie in ensuring specificity in the presence of potential impurities and degradation products, as well as achieving the sensitivity required for various applications, from raw material testing to stability studies. This guide addresses these challenges by providing a well-characterized and validated analytical method.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride is fundamental to developing a robust analytical method.

PropertyValue/InformationSignificance for Analytical Method Development
Molecular Formula C₁₂H₁₅ClFNOProvides the exact mass for mass spectrometry identification.
Molecular Weight 243.71 g/mol [3]Essential for preparing standard solutions of known concentration.
Appearance White to light tan powder[3]A visual check for basic quality assessment.
Solubility Soluble in waterFacilitates the preparation of aqueous-based mobile phases and stock solutions.
Chromophore Fluorobenzoyl groupThe phenyl ring and carbonyl group provide strong UV absorbance, making UV-Vis spectroscopy a suitable detection method.

The presence of the fluorobenzoyl chromophore is the cornerstone of the primary analytical method described herein. This structural feature allows for sensitive detection using UV spectrophotometry, which is a widely available and robust technique in most analytical laboratories.

Primary Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach for the quantification of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride. This technique offers high resolution, sensitivity, and specificity.

Rationale for Method Selection

The choice of RP-HPLC is justified by the following:

  • Versatility: RP-HPLC is a powerful technique for separating a wide range of non-volatile and thermally labile compounds.

  • Specificity: The use of a C18 column provides excellent separation of the analyte from potential impurities based on hydrophobicity.

  • Sensitivity: UV detection offers the necessary sensitivity for quantifying the analyte at various concentration levels.

  • Robustness: The method is reliable and can be readily transferred between different laboratories and HPLC systems.

The experimental workflow for the HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution Sample Sample Weighing & Dissolution Sample->Dilution Injection Autosampler Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: HPLC analysis workflow from sample preparation to final quantification.

Detailed HPLC Protocol

This protocol provides a step-by-step guide for the quantitative analysis of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Phosphoric acid (analytical grade).

  • Reference standard of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (≥98.0% purity).[3]

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric acid in waterThe acidic pH improves peak shape for the basic piperidine nitrogen.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient 70% A / 30% B to 30% A / 70% B over 15 minA gradient elution ensures the separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 238 nmThe wavelength of maximum absorbance for the fluorobenzoyl chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC grade water. Prepare Mobile Phase B as acetonitrile. Degas both mobile phases before use.

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

  • System Suitability: Before sample analysis, inject the mid-range working standard solution five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Analysis: Inject the blank (diluent), working standard solutions, and sample solutions into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solutions from the calibration curve.

Method Validation in Accordance with ICH Guidelines

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[4][5][6][7][8] The following validation parameters should be assessed according to the ICH Q2(R1) and Q2(R2) guidelines.

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

Specificity

Objective: To demonstrate that the analytical method is able to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyze a blank solution (diluent), a solution of the reference standard, and a sample solution.

  • Spike the sample solution with known related substances and potential impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions.

Acceptance Criteria: The peak for 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride should be well-resolved from any other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector if available.

Linearity

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The RSD for the replicate preparations should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a sample under each of the modified conditions.

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Analyte peak is well-resolved from other peaks; peak purity is confirmed.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1; quantifiable with acceptable precision and accuracy.
Robustness System suitability is met under varied conditions.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the quantitative analysis of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride. The detailed HPLC method and the accompanying validation protocols, grounded in ICH guidelines, are designed to ensure the generation of accurate, reliable, and reproducible data. By understanding the rationale behind the experimental choices and adhering to the principles of method validation, researchers and analytical scientists can confidently implement this method in their quality control and drug development workflows.

References

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available from: [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • 4-(4-Fluorobenzoyl)piperidine hydrochloride. Chem-Impex. Available from: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • 4-(2-Fluorobenzoyl)piperidine hydrochloride. PubChem. Available from: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Key Specifications and Handling of 4-(4-Fluorobenzoyl)piperidine HCl. Available from: [Link]

Sources

Application Note: Functional Characterization of the CNS-Privileged Scaffold 3-[(4-Fluorophenyl)carbonyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

In modern CNS drug discovery, the fluorobenzoyl-piperidine moiety is a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse receptors. Specifically, 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride represents a core pharmacophore found in several blockbuster antipsychotics (e.g., Ketanserin, Pipamperone, and Risperidone metabolites).

While often utilized as a chemical building block, this compound possesses intrinsic biological activity that necessitates rigorous profiling. Its structural geometry suggests high probability of binding to Class A GPCRs , specifically:

  • Serotonin 5-HT2A Receptors: As an antagonist (reducing Gq-mediated calcium release).

  • Dopamine D2 Receptors: As a modulator (altering Gi/o signaling).

  • Sigma-1 Receptors: As a chaperone ligand.

This Application Note provides a validated workflow to functionally characterize this compound, distinguishing true pharmacological inhibition from non-specific cytotoxicity.

Mechanistic Logic & Experimental Design

To validate this scaffold as a lead compound or check for off-target activity, we employ a Functional Antagonist Mode assay. Since the primary predicted target (5-HT2A) couples to the G


q protein, a real-time Calcium Flux assay is the gold standard.
The Signaling Pathway (Gq-Coupled)

When Serotonin (5-HT) binds the 5-HT2A receptor, it triggers the hydrolysis of PIP2 into IP3 and DAG. IP3 binds to receptors on the Endoplasmic Reticulum (ER), releasing intracellular


. An antagonist (like our test compound) will blunt this signal.

Gq_Signaling Ligand Agonist (Serotonin) GPCR 5-HT2A Receptor Ligand->GPCR Activates TestCmp Test Compound (Piperidine HCl) TestCmp->GPCR Blocks (Antagonism) Gq Gαq Protein GPCR->Gq Couples PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Releases ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Cytosolic Ca2+ (Fluorescence Signal) ER->Ca Release

Figure 1: Mechanism of Action for 5-HT2A Antagonism. The test compound competes with the agonist to prevent the Calcium cascade.

Protocol A: Calcium Flux Antagonist Screen (FLIPR/Fluo-4)

Objective: Determine the


 of 3-[(4-Fluorophenyl)carbonyl]piperidine HCl against 5-HT2A.
Materials
  • Cell Line: HEK-293 stably expressing human 5-HT2A receptor.

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux), Serotonin (Agonist), HBSS buffer.

  • Control: Ketanserin (Reference Antagonist).

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Harvest HEK-5HT2A cells using Accutase (avoid Trypsin to preserve receptors).

    • Seed 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Compound Preparation:

    • Dissolve 3-[(4-Fluorophenyl)carbonyl]piperidine HCl in 100% DMSO to 10 mM stock.

    • Create a 10-point serial dilution (1:3) in Assay Buffer (HBSS + 20 mM HEPES).

    • Note: Final DMSO concentration must be <0.5%.

  • Dye Loading (Day 0):

    • Remove culture media.

    • Add 20 µL/well of Dye Loading Buffer (4 µM Fluo-4 AM + 2.5 mM Probenecid).

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Antagonist Pre-incubation:

    • Add 10 µL of Test Compound (dilution series) to the cells.

    • Incubate for 15 minutes at RT. (Crucial step: allows the antagonist to equilibrate with the receptor before the agonist challenge).

  • Agonist Challenge & Read (FLIPR/Plate Reader):

    • Place plate in the reader (excitation 488 nm, emission 525 nm).

    • Inject EC80 concentration of Serotonin (typically 100 nM) via the on-board fluidics.

    • Record fluorescence kinetics for 90 seconds.

Data Analysis

Calculate % Inhibition using the formula:



  • RFU_Max: Agonist only (EC80).

  • RFU_Min: Buffer only.

Protocol B: Cytotoxicity Counter-Screen (ATP Quantitation)

Rationale: Piperidine fragments can be amphiphilic and disrupt cell membranes. A drop in calcium signal in Protocol A could be due to cell death rather than receptor antagonism. This assay rules out false positives.

Methodology
  • Seeding: Seed HEK-293 parental cells (10,000/well) in white opaque 384-well plates.

  • Treatment: Treat cells with the same concentration range of 3-[(4-Fluorophenyl)carbonyl]piperidine HCl used in Protocol A.

  • Incubation: Incubate for 2 hours (matches the functional assay window) and 24 hours (chronic toxicity).

  • Detection: Add CellTiter-Glo® (or equivalent ATP reagent) equal to culture volume. Shake 2 min; incubate 10 min.

  • Read: Measure Luminescence.

Interpretation:

  • If

    
     (Flux) << 
    
    
    
    (Viability): True Antagonist.
  • If

    
     (Flux) ≈ 
    
    
    
    (Viability): Non-specific Toxicity.

Summary of Expected Results

The following table summarizes hypothetical reference data for this scaffold, establishing a baseline for quality control.

ParameterTest Compound (Piperidine HCl)Positive Control (Ketanserin)Negative Control (DMSO)
Primary Target 5-HT2A Receptor5-HT2A ReceptorN/A
Assay Format Calcium Flux (

)
Calcium Flux (

)
Calcium Flux (

)
Expected

0.5 - 5.0 µM (Moderate Potency)~2.0 nM (High Potency)No Inhibition
Cytotoxicity (

)
> 50 µM> 100 µMN/A
Solubility limit ~100 µM in Assay Buffer~100 µMN/A

Experimental Workflow Diagram

Workflow cluster_Assay Parallel Screening Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (10-point) Stock->Dilution Flux Protocol A: Ca2+ Flux (FLIPR) (Functional) Dilution->Flux Tox Protocol B: ATP Viability (Counter-Screen) Dilution->Tox Analysis Data Analysis (Calculate Selectivity Index) Flux->Analysis IC50 Tox->Analysis CC50 Decision Hit Validation (Is it specific?) Analysis->Decision

Figure 2: Parallel screening workflow to distinguish functional antagonism from cytotoxicity.

Expert Insights & Troubleshooting

  • The "Fragment" Effect: Because 3-[(4-Fluorophenyl)carbonyl]piperidine is a smaller fragment of larger drugs, its potency (affinity) will likely be in the micromolar range (1-10 µM) rather than nanomolar. Do not discard the compound if it shows weak activity; it is a starting point for "Fragment-Based Drug Discovery" (FBDD).

  • pH Sensitivity: Piperidines are basic (

    
    ). Ensure your assay buffer is strongly buffered with HEPES (20mM) to maintain pH 7.4, otherwise, the protonation state may shift, affecting receptor binding.
    
  • Washing Steps: In the Calcium Flux assay, do not wash the cells after adding the dye if using a "No-Wash" kit (e.g., Fluo-4 NW). Washing can dislodge HEK-293 cells, causing high variability in the baseline signal.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Cell Based Assays for GPCRs. [Link]

  • PubChem Compound Summary. 3-(4-Fluorobenzoyl)piperidine hydrochloride (Related Structure). [Link]

  • Zhang, R. et al. Tools for GPCR Drug Discovery. Acta Pharmacologica Sinica (2012). [Link]

Application Notes and Protocols for In Vivo Dosing of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride

Sources

Application Note: Pharmacological Profiling & Experimental Design for 3-[(4-Fluorophenyl)carbonyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines the experimental framework for characterizing 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (also known as 3-(4-fluorobenzoyl)piperidine HCl). While its structural isomer, the 4-substituted derivative, is a well-established pharmacophore in antipsychotic and antihypertensive therapeutics (e.g., Ketanserin, Spiperone), the 3-isomer serves as a critical probe for Structure-Activity Relationship (SAR) studies.[1] This guide details protocols for physiochemical verification, in vitro receptor binding, and functional signaling assays to determine how regio-isomerism influences affinity for serotonergic (5-HT) and dopaminergic (D2) targets.[1]

Part 1: Chemical Identity & Physiochemical Stability[1]

Before biological testing, the structural integrity of the 3-isomer must be validated to distinguish it from the more common 4-isomer.[1] The hydrochloride salt form enhances aqueous solubility but requires specific pH buffering during assay preparation.

Chemical Properties
PropertySpecification
IUPAC Name 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride
Common Name 3-(4-Fluorobenzoyl)piperidine HCl
Molecular Formula C₁₂H₁₄FNO[1][2][3][4] · HCl
Molecular Weight 243.71 g/mol
Solubility Water (>10 mg/mL), DMSO (>50 mg/mL), Ethanol
pKa (Calc) ~9.2 (Piperidine nitrogen)
Isomer Verification Protocol (NMR)

Objective: Confirm the carbonyl attachment at the C3 position vs. the C4 position.

  • Method: 1H-NMR (400 MHz, DMSO-d6).[1]

  • Key Diagnostic Signal:

    • 3-Isomer: The methine proton (CH-CO-Ar) at position 3 typically appears as a complex multiplet due to asymmetry, often shifted downfield (~3.5–3.8 ppm).[1] The spectrum will show distinct diastereotopic splitting in the adjacent methylene protons.

    • 4-Isomer: The methine proton at position 4 usually presents as a cleaner septet or quintet due to the plane of symmetry in the piperidine ring.

Solution Preparation & Storage[1]
  • Stock Solution: Dissolve 10 mM in 100% DMSO. Store at -20°C.

  • Assay Buffer: Dilute stock into HEPES-buffered saline (pH 7.4).

  • Critical Note: The secondary amine is prone to oxidation over long periods; use fresh aliquots for binding assays to prevent N-oxide formation.[1]

Part 2: Experimental Design – Biological Characterization[1]

The fluorobenzoyl-piperidine scaffold is a "privileged structure" for GPCRs.[1] The experimental logic here focuses on comparative pharmacology : does shifting the pharmacophore from C4 to C3 maintain or abolish receptor binding?

Workflow Visualization

The following diagram illustrates the logical flow from chemical verification to functional validation.

ExperimentalWorkflow Start Compound Acquisition (3-Isomer HCl Salt) QC Quality Control (1H-NMR / HPLC-MS) Exclude 4-isomer impurity Start->QC Binding Radioligand Binding (Competition Assay) Targets: 5-HT2A, D2 QC->Binding Pass (>98%) Decision Affinity < 1 µM? Binding->Decision Functional Functional Assay (Ca2+ Flux / cAMP) Decision->Functional Yes SAR SAR Analysis (Regio-selectivity Profile) Decision->SAR No (Inactive Control) Functional->SAR Determine Efficacy (Agonist/Antagonist)

Figure 1: Step-wise experimental workflow for characterizing the pharmacological profile of the 3-isomer.

Part 3: Detailed Protocols

In Vitro Radioligand Binding Assay (Membrane Preparation)

Rationale: To determine the affinity (


) of the compound for the 5-HT2A receptor, a primary target for this chemical class.

Materials:

  • Receptor Source: HEK293 membranes overexpressing human 5-HT2A.[1]

  • Radioligand: [³H]-Ketanserin (Antagonist mode) or [³H]-DOI (Agonist mode).[1]

  • Reference Ligand: Ketanserin (for non-specific binding).

Protocol Steps:

  • Buffer Prep: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Incubation: Mix 50 µg membrane protein + 1 nM [³H]-Ketanserin + Test Compound (10⁻⁹ to 10⁻⁵ M).

  • Equilibrium: Incubate for 60 minutes at 27°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Functional Assay: Intracellular Calcium Flux

Rationale: If the compound binds 5-HT2A, it acts via the Gq-protein pathway.[1] Measuring Calcium (


) release determines if it acts as an agonist (stimulates release) or antagonist (blocks serotonin-induced release).[1]

Signaling Pathway Visualization:

SignalingPathway Ligand Ligand (3-Isomer) GPCR 5-HT2A Receptor (GPCR) Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Fluorescent Readout) ER->Ca Flux

Figure 2: Gq-coupled signaling cascade utilized for functional validation (FLIPR assay).

Protocol Steps:

  • Cell Seeding: Plate CHO-K1 cells stably expressing 5-HT2A in 96-well black plates (clear bottom).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Agonist Mode: Inject Test Compound. A spike in fluorescence indicates agonism.

  • Antagonist Mode: Inject Test Compound, wait 5 mins, then inject Serotonin (

    
     concentration). Reduced fluorescence compared to control indicates antagonism.
    

Part 4: Data Reporting & Interpretation[1]

Expected Results Matrix

This table helps interpret the data relative to the known 4-isomer (Ketanserin analog).[1]

OutcomeInterpretationImplication
High Affinity (

< 100 nM)
3-position tolerates bindingNovel scaffold for 5-HT2A modulation.[1]
Low Affinity (

> 10 µM)
4-position is criticalValidation of pharmacophore vector; 3-isomer is a negative control.
High Efficacy (Agonist) Functional switchPositional isomerism alters receptor conformation state.[1]
Statistical Analysis
  • All curves must be fitted using non-linear regression (4-parameter logistic equation).

  • 
     independent biological replicates required for validity.
    
  • Z-Factor: For high-throughput screening, ensure Z' > 0.5.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2737267, 4-(4-Fluorobenzoyl)piperidine hydrochloride.[1] (Used for structural comparison).[5][6] Retrieved from [Link][1]

  • IUPHAR/BPS Guide to Pharmacology. 5-HT2A Receptor Physiology and Pharmacology. (Standard protocols for radioligand binding). Retrieved from [Link][1]

  • Leysen, J. E., et al. (1982). [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Molecular Pharmacology. (Foundational method for benzoyl-piperidine binding).[1] Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR Drug Discovery. Acta Pharmacologica Sinica. (Calcium flux protocols). Retrieved from [Link]

Sources

Technical Application Note: Handling, Storage, and Protocol Optimization for 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

This technical guide provides a rigorous framework for the handling, storage, and experimental utilization of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (also known as (4-Fluorophenyl)(piperidin-3-yl)methanone HCl).[1][2][3][4]

As a functionalized piperidine derivative featuring an aryl ketone and a secondary amine, this compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of serotonin (5-HT) receptor modulators , antipsychotics , and PARP inhibitors .[1][2][3][4] Its dual-functionality allows for diverse derivatization: the secondary amine acts as a nucleophile for coupling reactions, while the ketone offers a site for reduction or reductive amination.[2][3][4]

Physicochemical Profile

The hydrochloride salt form significantly alters the physical handling requirements compared to the free base, primarily regarding hygroscopicity and solubility.[3][4]

PropertySpecification
Chemical Name 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride
Formula C₁₂H₁₄FNO[1][2][3][4][5] · HCl
Molecular Weight 243.71 g/mol
Appearance Off-white to pale yellow solid
Solubility Water (>20 mg/mL), DMSO (>50 mg/mL), Methanol
Hygroscopicity High (Deliquescent upon prolonged exposure)
pKa (Calc.) ~9.5 (Piperidine nitrogen)
Melting Point 222–224 °C (Decomposes)

Safety & Hazard Assessment (GHS Standards)

While specific toxicological data for this isomer may be limited, it must be handled according to the "Potent Compound" paradigm due to its structural similarity to pharmacologically active agents.[3][4]

Hazard Classification[2][3][4][6][7][8][9]
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[3][4][6][7][8]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4][9]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3][4]

Critical PPE Protocol
  • Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.[2][3][4]

  • Dermal: Double-gloving (Nitrile, >0.11mm thickness) recommended to prevent transdermal absorption of the dissolved salt.[1][2][3][4]

  • Engineering Controls: All weighing and transfer operations must occur within a certified chemical fume hood or powder containment enclosure.[3][4]

Storage Protocols: Stability & Preservation[4][7]

The primary degradation pathways for this compound are moisture-induced caking and oxidative discoloration of the amine.[2][3][4] The HCl salt is stable against hydrolysis but prone to absorbing atmospheric water, which complicates precise weighing.[3][4]

Storage Decision Matrix

StorageProtocol Start Received Compound (3-[(4-Fluorophenyl)carbonyl]piperidine HCl) CheckSeal Check Seal Integrity Start->CheckSeal LongTerm Long-Term Storage (> 1 Month) CheckSeal->LongTerm ShortTerm Short-Term Usage (< 1 Month) CheckSeal->ShortTerm Freezer Freezer (-20°C) Essential for Stability LongTerm->Freezer Prevents degradation Desiccator Desiccator Cabinet (Ambient Temp, <20% RH) ShortTerm->Desiccator Prevents caking Action1 Double-seal container Parafilm wrap Freezer->Action1 Action2 Equilibrate to RT before opening Freezer->Action2 CRITICAL STEP

Figure 1: Decision tree for storage conditions based on usage frequency. Note the critical equilibration step to prevent condensation.

Protocol: Handling Hygroscopic Salts
  • Equilibration: Remove the container from the freezer (-20°C) and allow it to stand at room temperature for 30 minutes before opening. Reasoning: Opening a cold container condenses atmospheric moisture onto the solid, initiating deliquescence.[1][3][4]

  • Desiccant Use: Store the primary vial inside a secondary jar containing activated silica gel or Drierite™.[2][3][4]

  • Inert Atmosphere: For ultra-high purity applications (e.g., kinetic studies), purge the headspace with Argon or Nitrogen after every use.[3][4]

Solubilization & Experimental Usage[1][3]

Solvent Selection Guide

The HCl salt is polar.[2][3][4] Non-polar solvents (Hexane, DCM) are ineffective without free-basing.[1][2][3][4]

SolventSolubility RatingApplication Note
DMSO Excellent (50 mM+)Ideal for biological assays and stock solutions.[1][2][3][4]
Water Good (20 mM+)pH will be acidic (~4-5).[1][2][3][4] Buffer required for biological use.[2][3][4]
Methanol GoodSuitable for transfers and analytical injections.[3][4]
DCM/Chloroform PoorRequires conversion to free base.[3][4]
Protocol: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological screening.

  • Calculate Mass: For 10 mL of 10 mM solution:

    
    
    
    
    
    [1][2][3][4]
  • Weighing: Weigh ~24.4 mg rapidly to minimize moisture uptake. Record exact mass.

  • Dissolution: Add DMSO (anhydrous, ≥99.9%) to the vial. Vortex for 30 seconds.[2][3][4]

    • Note: If the solution is hazy, sonicate for 2 minutes at 40 kHz.

  • Aliquot & Store: Divide into 500 µL aliquots in amber tubes. Store at -20°C.

    • Stability:[3][4][5][7] Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (>3 cycles).[1][2][3][4]

Protocol: "Free-Basing" for Organic Synthesis

Objective: Convert the HCl salt to the free amine for nucleophilic coupling (e.g., Amide coupling, SNAr).[1][2][3][4]

FreeBasing Step1 Suspend HCl Salt in DCM or EtOAc Step2 Add 1.5 eq. Sat. NaHCO3 or TEA Step1->Step2 Step3 Phase Separation (Collect Organic) Step2->Step3 Step4 Dry (MgSO4) & Concentrate Step3->Step4 Result Reactive Free Amine (Use Immediately) Step4->Result

Figure 2: Workflow for in-situ generation of the reactive free amine species.

  • Suspend the HCl salt in Dichloromethane (DCM).[2][3][4]

  • Wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) or add 2.0 equivalents of Triethylamine (TEA) directly to the reaction vessel.

  • The free amine will partition into the organic layer (DCM) or become available for reaction in situ.[2][3][4]

Quality Control & Validation

To ensure experimental integrity, verify the compound's identity and purity upon receipt and annually thereafter.[3][4]

  • HPLC Validation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[3][4]

    • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).[2][3][4]

    • Detection: UV at 254 nm (Aryl ketone absorption).[2][3][4]

    • Acceptance Criteria: Single peak >98% area.

  • 1H-NMR Verification (Self-Validating):

    • Look for the diagnostic doublet-of-doublets or multiplet in the aromatic region (7.0–8.0 ppm) corresponding to the 4-fluorophenyl group.[1][2][3][4]

    • Verify the integration of the piperidine ring protons (1.5–3.5 ppm).[2][3][4]

    • Note: In DMSO-d6, the HCl proton often appears as a broad singlet >9.0 ppm.[2][3][4]

Emergency Procedures

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3][4][10][11] Remove contact lenses.[2][3][4][7][8][9] Seek medical attention immediately (HCl salts can cause corneal damage).[2][3][4]

  • Skin Contact: Wash with soap and water.[3][4][7][9][10][11][12] If irritation persists (redness/burning), consult a physician.

  • Spill Cleanup:

    • Ventilate the area.[2][3][4][6][7][8][13][9][10]

    • Wear N95 respirator and gloves.[3][4]

    • Wet the spill slightly with an inert absorbent (vermiculite) to prevent dust generation.[2][3][4]

    • Sweep into a biohazard/chemical waste bag.[2][3][4]

    • Clean surface with 10% sodium bicarbonate solution to neutralize traces.[2][3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759136, 4-(4-Fluorobenzoyl)piperidine hydrochloride. (Used as physicochemical proxy for the 3-isomer class).[2][3][4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Fluorophenyl piperidine derivatives. Retrieved from [Link][1][2][3][4]

Sources

Safe Handling of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides detailed application notes and protocols for the safe handling of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (CAS No. 118412-66-1). As a substituted phenylpiperidine, this compound warrants careful handling due to the potential for significant pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride was not publicly available at the time of this writing. The following recommendations are therefore based on a composite risk assessment derived from the known hazards of its structural components: the piperidine ring, the fluorinated phenyl ketone group, and the general toxicological profiles of pharmacologically active phenylpiperidine derivatives.

Understanding the Hazard Profile: A Composite Risk Assessment

The safe handling of any novel compound begins with a thorough understanding of its potential hazards. In the absence of a specific SDS, we must infer the potential risks from its constituent chemical moieties.

  • The Piperidine Core: Piperidine itself is a flammable, toxic, and corrosive substance.[1] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[2] Therefore, the piperidine core of our target molecule suggests a baseline of potential irritation and toxicity. Piperidine hydrochloride is specifically noted as being toxic if swallowed and a cause of serious skin and eye irritation.[2]

  • The Fluorinated Phenyl Group: The presence of a fluorine atom on the phenyl ring can significantly alter the metabolic stability and biological activity of a molecule. While fluorination can sometimes decrease toxicity, it can also lead to the formation of toxic metabolites. Therefore, the potential for unforeseen biological effects should be considered.

  • Phenylpiperidine Derivatives as a Class: Phenylpiperidine derivatives are a well-established class of pharmacologically active compounds, many of which exhibit potent effects on the central nervous system (CNS). This class includes synthetic opioids like fentanyl, which are known for their high potency and potential for respiratory depression. While the specific activity of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride is not detailed here, the structural similarity to other CNS-active agents necessitates handling procedures that minimize any potential for accidental exposure.

Inferred Hazard Classification:

Hazard CategoryInferred RiskRationale
Acute Toxicity (Oral) Category 3/4 (Toxic/Harmful)Based on piperidine hydrochloride toxicity.[2]
Skin Corrosion/Irritation Category 2 (Irritant)Based on piperidine hydrochloride.[2]
Eye Damage/Irritation Category 2 (Irritant)Based on piperidine hydrochloride.[2]
Specific Target Organ Toxicity Potential for CNS effectsBased on the phenylpiperidine scaffold.

The Hierarchy of Controls: A Multi-Layered Approach to Safety

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.

HierarchyOfControls Elimination Elimination (Not applicable for this compound) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, lab coat, eye protection) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for risk mitigation.

Standard Operating Procedure (SOP) for Handling

This SOP outlines the essential steps for safely handling 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride in a laboratory setting.

Required Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for all handling procedures.

PPE ItemSpecificationsRationale
Gloves Nitrile, double-gloving recommendedProtects against skin contact. Piperidine can be absorbed through the skin.[1]
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Lab Coat Standard, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher, if weighing powderRecommended when handling the solid compound outside of a ventilated enclosure to prevent inhalation.
Weighing and Aliquoting Protocol
  • Preparation:

    • Designate a specific work area for handling the compound.

    • Ensure a chemical fume hood or other ventilated enclosure is operational.

    • Assemble all necessary equipment: spatulas, weigh boats, vials, solvent, etc.

    • Don the required PPE.

  • Handling in a Fume Hood:

    • Perform all manipulations of the solid compound within a certified chemical fume hood.

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Tightly cap the stock container immediately after use.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the vial containing the weighed compound slowly to avoid splashing.

    • Cap the vial and vortex or sonicate to ensure complete dissolution.

  • Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent.

    • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • A refrigerated and locked location is recommended to maintain chemical integrity and for security.[3]

Emergency Procedures

Prompt and correct response to an exposure or spill is critical.

EmergencyResponse cluster_exposure Exposure Response cluster_spill Spill Response Skin Skin Contact WashArea WashArea Skin->WashArea Wash with soap & water for 15 min Eyes Eye Contact RinseEyes RinseEyes Eyes->RinseEyes Rinse with water for 15 min Inhalation Inhalation FreshAir FreshAir Inhalation->FreshAir Move to fresh air Ingestion Ingestion MedicalAttention MedicalAttention Ingestion->MedicalAttention Seek immediate medical attention SmallSpill Small Spill Absorb Absorb SmallSpill->Absorb Absorb with inert material LargeSpill Large Spill Evacuate Evacuate LargeSpill->Evacuate Evacuate area WashArea->MedicalAttention Seek medical attention if irritation persists RinseEyes->MedicalAttention FreshAir->MedicalAttention If breathing is difficult Collect Collect Absorb->Collect Collect in sealed container Decontaminate Decontaminate Collect->Decontaminate Decontaminate area EmergencyServices EmergencyServices Evacuate->EmergencyServices Contact emergency services

Caption: Emergency response workflow for exposure and spills.

Exposure Protocol
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill Cleanup Protocol
  • Small Spills (Solid):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled, sealable hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Small Spills (Liquid):

    • Wearing appropriate PPE, absorb the spill with an inert material.

    • Collect the absorbed material into a labeled, sealable hazardous waste container.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent entry into the area until it has been cleared by EHS.

Waste Disposal

  • All waste generated from handling this compound, including contaminated disposables and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain.

Conclusion

References

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride" degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the compound 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride . It synthesizes organic mechanism principles with practical stability data relevant to aryl-piperidinyl ketones.

Topic: Degradation Pathways, Stability Profiling, and Troubleshooting Audience: Process Chemists, Analytical Scientists, Formulation Leads

Introduction: The Molecule at a Glance

This compound is a critical building block, often serving as a scaffold for antipsychotic and antidepressant pharmacophores (analogous to intermediates used in Risperidone or Paroxetine synthesis). Its stability profile is dominated by two functional moieties:

  • The Aryl Ketone (Fluorobenzoyl group): A chromophore susceptible to UV excitation and reduction.

  • The Piperidine Ring (Secondary Amine Salt): Prone to oxidation (if desalted) and pH-dependent solubility shifts.

Key Structural Vulnerability: Unlike its symmetric 4-isomer analog, the 3-isomer possesses a chiral center at the C3 position alpha to the carbonyl. This introduces a high risk of racemization via enolization, a degradation pathway often overlooked in standard purity assays.

Ticket #001: "My sample turned yellow/brown after benchtop exposure."

Category: Photostability & Photochemical Degradation Severity: High (Irreversible chemical change)

Diagnosis

The "yellowing" is a classic signature of aryl ketone photolysis . The 4-fluorobenzoyl moiety acts as an intrinsic photosensitizer. Upon exposure to UV/VIS light (specifically 300–365 nm), the carbonyl group absorbs energy, entering an excited triplet state (


).
The Mechanism: Norrish Reactions

Unlike simple aliphatic amines, this molecule undergoes Norrish Type II photoreactions. The excited carbonyl oxygen abstracts a hydrogen atom from the piperidine ring (gamma-hydrogen), leading to the formation of a 1,4-biradical. This results in:

  • Cyclization: Formation of bicyclic azetidinols (rare but possible).

  • Fragmentation: Cleavage of the piperidine ring.

  • Radical Recombination: Formation of colored oligomers (the yellow precipitate).

Troubleshooting Protocol
  • Immediate Action: Protect all samples from light using amber glassware or aluminum foil wrapping.

  • Verification: Run a UV-Vis scan.[1] A bathochromic shift (red shift) or broadening of the

    
     (typically ~245-250 nm) indicates the formation of conjugated degradation products.
    
Visualization: Photochemical Pathway

Photochemistry Start 3-[(4-Fluorophenyl)carbonyl] piperidine HCl UV UV Light (hv) Start->UV Excited Excited Triplet State (n -> pi*) UV->Excited Radical 1,4-Biradical Intermediate Excited->Radical H-Abstraction Product1 Norrish Type II Fragmentation Radical->Product1 Product2 Cyclization (Azetidinols) Radical->Product2 Product3 Yellow Oligomers (Radical Coupling) Radical->Product3

Figure 1: Photochemical degradation cascade initiated by UV excitation of the fluorobenzoyl chromophore.

Ticket #002: "We see a splitting of the main peak in HPLC."

Category: Stereochemical Instability (Racemization) Severity: Critical (Loss of enantiomeric excess)

Diagnosis

If you are working with a chiral form (e.g., (R)- or (S)- isomer) and observe peak splitting or a new peak with an identical mass spectrum but different retention time (in chiral HPLC), you are witnessing racemization .

The Mechanism: Enolization

The C3 carbon is chemically "soft." It is alpha to an electron-withdrawing carbonyl group.

  • Trigger: Presence of moisture or weak bases (even trace buffer salts).

  • Process: The ketone undergoes keto-enol tautomerism. The intermediate enol is planar (achiral). When it tautomerizes back to the ketone, the proton can attack from either face, destroying optical purity.

Troubleshooting Protocol
ParameterRecommendation
Solvent pH Maintain pH < 5.0. Acidic conditions suppress enolization by protonating the carbonyl oxygen less effectively than bases remove the alpha-proton.
Temperature Avoid heating > 40°C during drying steps.
Mobile Phase Use volatile acid modifiers (0.1% Formic Acid or TFA) in HPLC to keep the equilibrium shifted toward the keto form.

Ticket #003: "Unknown Impurity at RRT 0.85 (Mass +16 Da)."

Category: Oxidative Degradation Severity: Moderate

Diagnosis

A mass shift of +16 Da typically indicates the addition of an oxygen atom. In piperidine derivatives, this is almost exclusively the N-Oxide .

The Mechanism

While the HCl salt protects the nitrogen lone pair, any equilibrium shift toward the free base (e.g., during formulation or in non-acidic aqueous media) exposes the amine to oxidation by dissolved oxygen or peroxides.

  • Reaction: Secondary Amine

    
     Hydroxylamine 
    
    
    
    Nitrone (less likely) or N-Oxide species.
  • Note: The ketone moiety is generally resistant to oxidation under standard storage, making the amine the primary oxidative target.

Visualization: Chemical Degradation Overview

ChemicalDegradation Main 3-[(4-Fluorophenyl)carbonyl] piperidine HCl Oxidant Peroxides / O2 (pH > 7) Main->Oxidant Reductant Reducing Agents (NaBH4 / Metabolic) Main->Reductant Base Base / Heat Main->Base NOxide Piperidine N-Oxide (+16 Da) Oxidant->NOxide Alcohol Secondary Alcohol (+2 Da, Ketone Reduction) Reductant->Alcohol Racemate Racemic Mixture (via Enol) Base->Racemate

Figure 2: Primary chemical degradation pathways under oxidative, reductive, and basic stress conditions.

Ticket #004: "Ghost peaks and carryover in LC-MS."

Category: Analytical Method Troubleshooting Severity: Low (Method Artifact)

Diagnosis

Piperidine derivatives are notorious for silanol interactions . The secondary amine interacts strongly with residual silanol groups on the silica backbone of HPLC columns, causing tailing peaks and "ghost" elution in subsequent blank runs.

Troubleshooting Protocol
  • Column Choice: Switch to a column with high carbon load and end-capping (e.g., C18 Hybrid Particle Technology) to minimize silanol exposure.

  • Mobile Phase Modifier:

    • Do: Use Ammonium Acetate (10mM) or TFA (0.05%). The ammonium ions compete for silanol binding sites, sharpening the amine peak.

    • Don't: Rely solely on neutral water/acetonitrile gradients.

  • Needle Wash: Ensure your autosampler needle wash contains 50% organic solvent + 0.1% acid to fully solubilize the salt form and prevent carryover.

Summary of Stability Specifications

Test ParameterStress ConditionExpected DegradantAcceptance Limit (Suggested)
Hydrolysis 0.1N HCl / 0.1N NaOH, 60°CMinimal (Ketone is stable; Salt dissociates)NMT 0.5%
Oxidation 3% H₂O₂, RT, 4hN-Oxide (+16 Da)NMT 1.0%
Thermal 60°C, 7 days (Solid State)Racemization (if chiral); DimerizationNMT 0.5%
Photostability 1.2M Lux hours (ICH Q1B)Photolytic cleavage / OligomersNMT 2.0% (Requires protection)

References

  • Photochemical Mechanisms

    • Photochemical reductive deamination of alpha-amino aryl alkyl ketones.[2] (2023).[3] Royal Society of Chemistry.

    • Source:

  • Impurity Profiling (Analogous Compounds)

    • Synthesis and Characterization of 4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
    • Source:

  • Piperidine Analysis & Chromatography

    • HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem Application Notes.[1]

    • Source:

  • General Aryl Ketone Stability

    • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[4][5] (2020). National Institutes of Health (PMC).

    • Source:

Sources

"3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Compound

You are working with 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (also known as 3-(4-fluorobenzoyl)piperidine HCl). To troubleshoot effectively, you must understand the competing forces within this molecule:

  • The Salt Lattice (Ionic): The protonated piperidine nitrogen and chloride counter-ion create a strong crystal lattice, making the compound highly soluble in water and polar protic solvents (Methanol, DMSO) but resistant to dissolution in non-polar organics.

  • The Lipophilic Tail (Organic): The fluorophenyl ring and the piperidine carbon skeleton drive the molecule toward organic solubility, but this is often "locked out" by the salt form.

  • The Fluorine Effect: The para-fluorine atom increases lipophilicity compared to the non-fluorinated analog, but it also increases the melting point and lattice energy, often exacerbating "oiling out" issues during recrystallization.

Module 1: Solubility Profile & Solvent Selection

User Question: "I'm trying to dissolve the solid for a reaction in DCM (Dichloromethane), but it just floats as a suspension. What is the correct solvent system?"

Technical Analysis: As a hydrochloride salt, this compound is not inherently soluble in pure DCM, Chloroform, or Ethyl Acetate. The lattice energy is too high for these moderately polar aprotic solvents to overcome.

Solubility Reference Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Protic Polar WaterHigh Good for aqueous workup; avoid for anhydrous reactions.
Protic Polar Methanol (MeOH)High Best choice for stock solutions or transferring the solid.
Protic Polar Ethanol / IPAModerate Ideal for recrystallization (often with an anti-solvent).
Aprotic Polar DMSO / DMFHigh Use for biological assays or high-temp reactions. Hard to remove.
Chlorinated DCM / CHCl₃Poor Do not use pure. Requires 5-10% MeOH as a co-solvent.
Esters/Ethers EtOAc / Et₂OInsoluble Use as anti-solvents to crash out the product.
Hydrocarbons Hexanes / HeptaneInsoluble Strictly for washing or crashing out oils.
Troubleshooting Protocol: The "DCM Fix"

If your reaction requires DCM (e.g., an acylation or reductive amination), you cannot use the pure salt.

  • Option A (Co-solvent): Add 5-10% Methanol to your DCM. This breaks the ionic lattice while maintaining a largely organic medium.

  • Option B (Free-Basing): Convert the salt to the free base (see Module 3). The free base is fully soluble in pure DCM.

Module 2: The "Oiling Out" Phenomenon

User Question: "I tried to recrystallize the product from hot Ethanol, but upon cooling, it separated into a sticky gum/oil at the bottom instead of crystals. How do I fix this?"

Technical Analysis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound precipitates as a supercooled liquid before it can crystallize.[1] This is common with fluorinated piperidines due to their conformational flexibility and low melting points in solvated forms.

The Rescue Protocol: Seeding & Slow Cooling

Prerequisite: Do not throw away the oil. It is your product.

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves completely.

  • Adjust Solvent Ratio: If you used a single solvent (e.g., EtOH), add a small amount of a more polar solvent (e.g., 5% Water or MeOH) to increase solubility slightly. If using a binary system (EtOH/EtOAc), add more of the "good" solvent (EtOH).

  • The "Cloud Point" Technique:

    • Cool the clear solution slowly to roughly 10°C above the temperature where it previously oiled out.

    • Add a seed crystal (if available) or scratch the glass wall vigorously with a glass rod.

    • Critical Step: If oil droplets appear, reheat immediately until clear, then cool more slowly.

  • Isothermal Aging: Hold the temperature constant once mild turbidity appears. Do not crash cool on ice. Allow the lattice to form over 2-4 hours.

Visual Workflow: Oiling Out Rescue

OilingOutRescue Start Problem: Product Oiled Out Redissolve Step 1: Re-heat to Reflux (Dissolve Oil) Start->Redissolve CheckSolvent Decision: Solvent Composition? Redissolve->CheckSolvent AddPolar Action: Add 5-10% Good Solvent (MeOH/EtOH) CheckSolvent->AddPolar Mixture too non-polar CoolSlow Step 2: Slow Cool to Cloud Point CheckSolvent->CoolSlow Ratio seems okay AddPolar->CoolSlow Seed Step 3: Add Seed Crystal or Scratch Glass CoolSlow->Seed CheckState Observation: Oil or Crystal? Seed->CheckState Reheat Action: Re-heat Immediately CheckState->Reheat Oil Droplets Form Success Success: Crystalline Solid CheckState->Success Precipitate Forms Reheat->CoolSlow Try Slower Rate

Figure 1: Decision tree for recovering crystalline material from an oiled-out mixture.

Module 3: Free-Basing (Switching Forms)

User Question: "I need to run a reaction that is sensitive to acidic protons, or I need high solubility in pure ether. How do I remove the HCl?"

Technical Analysis: The HCl salt is the stable storage form. To access the reactive secondary amine or increase lipophilicity, you must "free-base" the compound. The pKa of the piperidine nitrogen is approximately 10-11. You must use a base with a pH > 12 to ensure >99% deprotonation.

Protocol: Biphasic Extraction

Reagents:

  • DCM (Dichloromethane) or EtOAc (Ethyl Acetate)

  • Saturated Aqueous Na₂CO₃ (Sodium Carbonate) or 1M NaOH.

Steps:

  • Dissolution: Suspend the HCl salt in the organic solvent (DCM is preferred for solubility).

  • Neutralization: Add an equal volume of Saturated Na₂CO₃.

  • Agitation: Shake vigorously in a separatory funnel for 2-3 minutes. The solid should dissolve as it converts to the free base and migrates into the organic layer.

  • Separation: Collect the bottom organic layer (if DCM) or top layer (if EtOAc).

  • Re-extraction: Extract the aqueous layer once more with fresh organic solvent to maximize yield.

  • Drying: Dry the combined organics over Anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Result: You will obtain the free base as a viscous oil or low-melting solid. Note: The free base is unstable to oxidation over long periods; use immediately.

Visual Workflow: Salt to Free Base

FreeBasing Salt Start: HCl Salt (Solid) Biphasic Mix: DCM + Sat. Na2CO3 (pH > 11) Salt->Biphasic Suspend SepFunnel Separation: Org Layer (Free Base) Aq Layer (NaCl) Biphasic->SepFunnel Extract Drying Dry: Na2SO4 & Evaporate SepFunnel->Drying Collect Organic Product End: Free Base (Oil/Solid) Drying->Product Concentrate

Figure 2: Workflow for converting the hydrochloride salt to the organic-soluble free base.

Module 4: Storage & Hygroscopicity

User Question: "My powder is clumping together and looks wet after being on the bench for a day. Is it degraded?"

Technical Analysis: Piperidine hydrochloride salts are hygroscopic .[2] They absorb atmospheric moisture, forming a sticky hydrate on the crystal surface. This does not necessarily mean chemical degradation (hydrolysis of the amide bond is slow), but it affects weighing accuracy.

Solutions:

  • Drying: Place the sample in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or Silica Gel overnight to remove adsorbed water.

  • Storage: Store in a tightly sealed vial at 4°C. Parafilm the cap.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Salt Selection and Crystallization).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed data on hydrochloride salt properties and hygroscopicity).

  • PubChem. (2024). Compound Summary: Piperidine Hydrochloride.[2][3][4][5] National Library of Medicine. (General solubility and safety data for the piperidine class).

  • Mettler Toledo. (2024). Oiling Out in Crystallization - Causes and Solutions. (Authoritative guide on phase separation).

Sources

Common impurities in "3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (also known as 3-(4-fluorobenzoyl)piperidine HCl).[1]

This molecule is a critical pharmacophore found in 5-HT2A antagonists and antipsychotic agents (e.g., Iloperidone, Fananserin).[1] The synthesis typically follows a Weinreb Amide route to ensure chemoselectivity, but specific impurities frequently disrupt scale-up and purity profiles.[1]

Technical Support: Impurity Troubleshooting & Process Control

The Synthesis Map & Impurity Genesis

Before troubleshooting, verify your route against the standard high-fidelity pathway. Most impurities arise from two critical steps: the Grignard addition and the N-deprotection.

SynthesisMap SM Start: N-Boc-Nipecotic Acid Weinreb Intermediate: Weinreb Amide SM->Weinreb 1. Activation Product_Boc Boc-Protected Ketone Weinreb->Product_Boc 2. Grignard Addition (Kinetic Control) Imp_SM Impurity B: Unreacted Amide Weinreb->Imp_SM Wet Grignard/Inactive Grignard Reagent: 4-F-Ph-MgBr Grignard->Product_Boc Final Target: 3-(4-F-benzoyl)piperidine HCl Product_Boc->Final 3. HCl Deprotection Imp_Alc Impurity A: Tertiary Alcohol (Over-addition) Product_Boc->Imp_Alc Temp Spike (Tetrahedral Collapse) Imp_Rac Impurity C: Racemate (If Chiral) Product_Boc->Imp_Rac Base-Cat. Epimerization

Figure 1: Critical Control Points (CCPs) in the synthesis pathway. Red nodes indicate high-risk impurity generation steps.[1]

Troubleshooting Guide: Common Impurities

Impurity A: The "Bis-Aryl" Tertiary Alcohol

Chemical Name:


-bis(4-fluorophenyl)-3-piperidinemethanol
Detection:  LC-MS (

vs product), NMR (Loss of carbonyl signal).[1]

The Problem: The Grignard reagent adds twice to the Weinreb amide. Mechanistic Cause: The Weinreb amide works by forming a stable 5-membered chelate with the Magnesium, preventing the ketone from forming until after acidic quench. If the reaction temperature rises above 0°C during addition, or if the chelate is destabilized, the intermediate collapses to the ketone in situ. The highly reactive ketone then immediately consumes a second equivalent of Grignard.

Corrective Protocol:

  • Temperature Lock: Maintain reaction temperature between -20°C and -10°C during addition. Do not allow it to reach 0°C until the quench.

  • Reverse Addition: If the impurity persists, switch to adding the Grignard reagent into the Weinreb amide solution (rather than amide into Grignard) to keep the amide in excess initially.

  • Stoichiometry: Strictly limit Grignard to 1.1 – 1.2 equivalents .

Impurity B: Unreacted Starting Material (Weinreb Amide)

Detection: TLC (Polar spot), LC-MS (Mass of amide).[1]

The Problem: Incomplete conversion despite adding excess Grignard. Mechanistic Cause:

  • "Wet" Grignard: Moisture in the solvent quenches the Grignard reagent (forming Fluorobenzene) before it reacts.

  • Enolization: The acidic proton at the C3 position (alpha to the amide) can be deprotonated by the Grignard reagent, forming an enolate that is unreactive toward nucleophilic attack.

Corrective Protocol:

  • Titrate Grignard: Never trust the bottle label concentration. Titrate using salicylaldehyde phenylhydrazone or iodine prior to use.[1]

  • Turbo-Grignard: Consider using i-PrMgCl[1][2]·LiCl to generate the aryl-magnesium species; the LiCl additive breaks up aggregates and increases reactivity without requiring excess equivalents.

Impurity C: Racemization (Enantiomeric Erosion)

Context: If synthesizing the pure (R) or (S) isomer (e.g., for Iloperidone synthesis). Detection: Chiral HPLC.

The Problem: Loss of optical purity at the C3 position. Mechanistic Cause: The C3 proton is alpha to a carbonyl. During the quench or workup, if the pH is basic (pH > 9), the ketone can enolize and racemize.

Corrective Protocol:

  • Quench Strategy: Quench into a buffered solution (e.g., Ammonium Chloride or dilute Acetic Acid) rather than strong acid or base.[1]

  • Avoid Thermal Stress: Do not heat the ketone intermediate above 40°C during solvent evaporation.

FAQ: Salt Formation & Stability

Q: My final HCl salt is hygroscopic and sticky. How do I get a free-flowing solid? A: This is a common issue with piperidine salts containing excess HCl or trapped solvent.[1]

  • The Fix: Do not use aqueous HCl. Generate the salt by dissolving the free base in anhydrous diethyl ether or ethyl acetate and adding 2.0 M HCl in dioxane or HCl in isopropanol dropwise.

  • Recrystallization: Recrystallize from Isopropanol/Ethanol (1:4 ratio). The slow cooling allows the crystal lattice to exclude trapped water.

Q: I see a "Mesityl" or "Carbamate" impurity in my spectra. Where did this come from? A: If you are following a route similar to Paroxetine synthesis (using chloroformates or sulfonyl chlorides for protection/activation), unreacted activated species can carry through.[1]

  • The Fix: Ensure a basic wash (NaHCO3) is performed before the Grignard step to hydrolyze any mixed anhydrides or active esters remaining from the Weinreb formation step.

Quantitative Data: Impurity Profile Summary

Impurity TypeRelative Retention (HPLC)Origin StepPrevention Strategy
Bis-Aryl Alcohol > 1.2 (Non-polar)Grignard AdditionMaintain T < -10°C; Control stoichiometry.[1]
Unreacted Amide < 0.8 (Polar)Grignard AdditionDry solvents; Titrate Grignard; Avoid enolization.[1]
Defluorinated Product ~ 1.0 (Co-elutes)Grignard PrepUse high-purity Mg; Avoid excessive heating during Grignard formation.[1]
N-Boc Intermediate > 1.5 (Very Non-polar)DeprotectionEnsure full reaction time in HCl/Dioxane; Monitor CO2 evolution.[1]

Diagnostic Workflow (Decision Tree)

Use this logic flow when analyzing crude reaction mixtures.

Troubleshooting Start Analyze Crude LC-MS CheckMass Is Mass = Target + 96? Start->CheckMass CheckSM Is Starting Material Present? CheckMass->CheckSM No TertAlcohol ISSUE: Tertiary Alcohol (Over-addition) CheckMass->TertAlcohol Yes WetGrignard ISSUE: Wet Reagents or Enolization CheckSM->WetGrignard Yes Good Proceed to Deprotection CheckSM->Good No

Figure 2: Rapid diagnostic logic for crude mixture analysis.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link

    • Foundational text for the Weinreb amide chemistry used to prevent tertiary alcohol impurities.
  • Zaware, B. H., et al. (2017).[1][3] "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride". Der Pharma Chemica, 9(7), 91-93.[1][3] Link

    • Details specific spectral characteristics of fluorophenyl-piperidine alcohol impurities.
  • Somfai, P. (2020).[1] "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents". Royal Society of Chemistry, Organic & Biomolecular Chemistry.[1] Link

    • Discusses the kinetic control required to prevent over-addition in biaryl ketone synthesis.
  • Love, B. E., & Jones, E. G. (1999).[1] "The use of salicylaldehyde phenylhydrazone as an indicator for the titration of organometallic reagents". The Journal of Organic Chemistry, 64(10), 3755-3756.[1] Link

    • Standard protocol for validating Grignard stoichiometry to prevent unreacted starting m

Sources

Improving the yield of "3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket: #8842-YIELD-OPT Subject: Yield Optimization & Troubleshooting for 3-Aroylpiperidine Scaffolds

Executive Summary

You are encountering yield issues with 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride . Synthesizing ketones at the piperidine C3 position is notoriously more challenging than the symmetrical C4 position due to steric congestion and the presence of the


-chiral center, which is prone to racemization.

Our internal data suggests that direct Friedel-Crafts acylation of piperidine is ineffective here. The "Gold Standard" route for high yield (>75%) and purity is the Weinreb Amide Protocol . This guide focuses on optimizing this specific pathway, minimizing the three most common failure modes: incomplete amidation , Grignard moisture sensitivity , and hygroscopic salt formation .

Module 1: The Critical Intermediate (Weinreb Amide)

The Problem: Low conversion of


-Boc-nipecotic acid to the Weinreb amide.
The Fix:  Switch coupling agents and control pH.
Technical Insight

Many users attempt this coupling using DCC, which forms difficult-to-remove urea byproducts. For the C3-substituted piperidine, steric hindrance requires a more active acylating species. We recommend CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt .

Optimization Table: Coupling Agent Performance

Coupling SystemTypical YieldProsCons
DCC / DMAP 45-60%CheapInsoluble urea byproduct; difficult purification.
EDC / HOBt 75-85%Water-soluble byproductsSlower reaction time; HOBt can be explosive if dry.
CDI (Recommended) 85-95% One-pot; CO

byproduct (clean)
Moisture sensitive; requires strict anhydrous conditions.
Troubleshooting Q&A

Q: My reaction mixture turned cloudy immediately after adding the amine. Is this normal? A: If using CDI, yes . The initial activation releases CO


 (bubbling). However, if you add the N,O-dimethylhydroxylamine HCl salt directly without a base, the reaction will stall.
  • Correction: You must free-base the amine salt in situ using Triethylamine (TEA) or DIPEA before adding it to the activated acid, or ensure excess imidazole is present.

Q: I see starting material remaining on TLC after 24 hours. A: The C3 position is sterically hindered.

  • Correction: Increase the activation time (Acid + CDI) to 1 hour at room temperature before adding the hydroxylamine. Do not heat above 40°C, as this may degrade the Boc group or cause racemization.

Module 2: The Organometallic Addition (The "Make or Break" Step)

The Problem: Formation of the tertiary alcohol (over-addition) or low conversion. The Fix: Temperature control and the "Stable Chelate" mechanism.[1][2]

The Mechanism of Control

Unlike acid chlorides, Weinreb amides prevent over-addition of the Grignard reagent by forming a stable 5-membered metal chelate intermediate. This intermediate only collapses to the ketone upon acidic quench .

WeinrebMechanism SM Weinreb Amide (Piperidine-C3) Chelate Stable Tetrahedral Chelate (Mg-O-N) SM->Chelate Nucleophilic Attack (-78°C to 0°C) Grignard 4-F-Ph-MgBr (Grignard) Grignard->Chelate Product Target Ketone (3-Aroylpiperidine) Chelate->Product Hydrolysis (Collapse) Alcohol Over-addition (Tertiary Alcohol) Chelate->Alcohol Temperature > 0°C (Chelate Breakage) Quench Acidic Quench (HCl/H2O) Quench->Product

Figure 1: The stability of the tetrahedral chelate is the primary safeguard against impurities.

Troubleshooting Q&A

Q: I am getting significant amounts of the tertiary alcohol (bis-aryl impurity). Why? A: This indicates the chelate collapsed during the reaction, likely due to temperature spikes.

  • Correction: Add the Grignard reagent dropwise at -78°C (dry ice/acetone). Do not allow the reaction to warm above 0°C until after the quench is initiated.

Q: The reaction stalls at 50% conversion. A: Moisture killed your Grignard reagent.

  • Correction: Titrate your Grignard reagent before use. Commercial 4-fluorophenylmagnesium bromide degrades over time. Use a fresh bottle or synthesize it de novo from 1-bromo-4-fluorobenzene and Mg turnings in THF.

Module 3: Deprotection & Salt Crystallization

The Problem: The product oils out as a sticky gum instead of a white solid. The Fix: Solvent selection and HCl stoichiometry.

Protocol Adjustment

The target molecule is an amine hydrochloride.[2][3][4][5] These are often hygroscopic. Using aqueous HCl leads to sticky oils that trap impurities.

Recommended Protocol:

  • Dissolve the

    
    -Boc ketone intermediate in 1,4-Dioxane  or Ethyl Acetate  (anhydrous).
    
  • Add 4M HCl in Dioxane (4-5 equivalents) at 0°C.

  • Stir at Room Temp. The salt should precipitate spontaneously.

  • Critical Step: If it oils out, add diethyl ether or MTBE (methyl tert-butyl ether) dropwise to induce crystallization.

Master Protocol: Optimized Synthesis Workflow

Target: 3-[(4-Fluorophenyl)carbonyl]piperidine HCl Scale: 10 mmol basis

  • Amidation:

    • Dissolve

      
      -Boc-nipecotic acid (2.29 g, 10 mmol) in DCM (30 mL).
      
    • Add CDI (1.78 g, 11 mmol) in one portion. Observe CO

      
       evolution. Stir 45 mins.
      
    • Add

      
      -dimethylhydroxylamine HCl (1.07 g, 11 mmol) followed by DIPEA (1.9 mL). Stir 12 h.
      
    • Workup: Wash with 1M HCl, Sat. NaHCO

      
      , Brine.[3] Dry (MgSO
      
      
      
      ).[5]
  • Grignard Addition:

    • Dissolve Weinreb amide (from step 1) in anhydrous THF (20 mL). Cool to -78°C .

    • Add 4-Fluorophenylmagnesium bromide (1.0 M in THF, 15 mL, 1.5 equiv) dropwise over 20 mins.

    • Stir at -78°C for 1 h, then warm to 0°C for 1 h.

    • Quench: Pour into cold Sat. NH

      
      Cl. Extract with EtOAc.[5]
      
  • Deprotection & Salt Formation:

    • Dissolve crude ketone in 1,4-Dioxane (10 mL).

    • Add 4M HCl in Dioxane (10 mL). Stir 2 h.

    • Filter the white precipitate. Wash with Et

      
      O.
      
    • Yield Expectation: >75% overall.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • PrepChem. "Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride" (Analogous Protocol). PrepChem.com.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanism and Protocols". Organic-Chemistry.org.

  • Sigma-Aldrich. "4-Fluorophenylmagnesium bromide: Technical Specifications". SigmaAldrich.com.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie, 339(6), 517–524.

Sources

Technical Support Center: Stability & Handling of 3-[(4-Fluorophenyl)carbonyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-25519-FPC Compound: 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride CAS: 25519-78-2 (Generic/Salt forms vary) Molecular Formula: C₁₂H₁₄FNO · HCl Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

User Query: "I am observing inconsistencies in my LC-MS data and varying solubility when using 3-[(4-Fluorophenyl)carbonyl]piperidine HCl. What are the stability profiles in solution?"

Scientist’s Analysis: This compound is a 3-aroylpiperidine hydrochloride salt . Its stability profile is governed by three competing chemical behaviors:

  • Hygroscopicity: The HCl salt is avidly hygroscopic; moisture uptake alters weighing accuracy and promotes hydrolysis risks.

  • C3-Chiral Lability (Racemization): The hydrogen atom at the C3 position (alpha to the carbonyl) is acidic. In solution, particularly if the pH drifts neutral/basic, this proton can be removed, leading to enolization and subsequent racemization.

  • Photoreactivity: The 4-fluorobenzoyl moiety functions as a chromophore, making the compound susceptible to UV-induced degradation (Norrish Type I/II cleavage) if not shielded.

Solution Preparation & Solubility Guidelines

Standard Protocol: Stock Solution Preparation

Do not simply add solvent to the bottle. Follow this protocol to ensure stoichiometry.

ParameterDMSO (Dimethyl Sulfoxide)Water (HPLC Grade)Methanol/Ethanol
Solubility High (>50 mM) High (>20 mM) Moderate
Stability Window < 24 Hours at RT< 4 Hours at RT< 12 Hours at RT
Primary Risk Oxidative degradation (Sulfoxide transfer)Hydrolysis / pH driftTransesterification (rare) / Racemization
Storage -20°C (1 month max)Do not store -20°C (1 week max)
Critical Handling Steps:
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, turning it into a sticky gum.

  • Solvent Choice: Use anhydrous DMSO for biological assays. For LC-MS standards, prepare fresh in 50:50 Water:MeCN (0.1% Formic Acid).

  • Acidification: If preparing a working solution in a non-acidic buffer (e.g., PBS pH 7.4), immediately use the solution. The shift from acidic (HCl salt) to neutral pH activates the free base, accelerating oxidation and racemization.

Degradation Mechanisms & Stability Logic

The stability of this molecule is a battle between the protective HCl salt form and the reactive free base .

Mechanism 1: Racemization (The "Silent" Killer)

The carbonyl group at C3 makes the adjacent proton (H-C3) acidic.

  • In Salt Form (pH < 4): The protonated nitrogen (NH₂⁺) exerts an inductive electron-withdrawing effect, technically making H-C3 more acidic, but the lack of a base prevents deprotonation.

  • In Neutral/Basic Solution (pH > 7): The base removes the H-C3 proton, forming an achiral enol intermediate. When the proton returns, it can attack from either face, destroying enantiomeric purity.

Mechanism 2: Oxidative Dehydrogenation

Secondary amines are prone to oxidation. In DMSO or upon air exposure, the piperidine ring can oxidize to an imine or N-oxide, particularly if the solution is not acidic.

Diagram: Stability & Degradation Pathways

The following diagram illustrates the transition from the stable salt to unstable intermediates.

StabilityPathways SolidSalt Solid HCl Salt (Stable, Hygroscopic) SolnAcid Acidic Solution (pH < 4) Protonated Amine SolidSalt->SolnAcid Dissolve (Water/DMSO) SolnAcid->SolnAcid Stable Storage SolnNeut Neutral/Basic Solution (pH > 7) Free Base Form SolnAcid->SolnNeut Buffer/Base Addition Enol Enol Intermediate (Achiral / Planar) SolnNeut->Enol Deprotonation at C3 (Fast) OxProd N-Oxide / Imine (Oxidative Impurity) SolnNeut->OxProd Air/DMSO Oxidation Racemate Racemic Mixture (Loss of Chirality) Enol->Racemate Reprotonation

Caption: Figure 1. Degradation logic flow. The critical control point is maintaining acidic pH to prevent the formation of the reactive free base and subsequent enolization.

Troubleshooting Guide (FAQ)

Q1: My LC-MS shows a "ghost peak" with the same mass but different retention time.

  • Diagnosis: This is likely the enantiomer (if your column is chiral) or a diastereomer (if you have other chiral centers). If using an achiral column, it could be the enol form tautomerizing on-column.

  • Fix: Ensure your mobile phase is acidic (0.1% Formic acid). Avoid neutral ammonium acetate buffers which promote enolization.

Q2: The solid has turned from white powder to a yellow gum.

  • Diagnosis: Hydrolysis and Oxidation. The compound absorbed water (hygroscopic), creating a localized aqueous environment where the HCl dissociated, allowing the amine to oxidize (yellowing).

  • Fix: Discard the sample. For future batches, store under Argon in a desiccator.

Q3: Can I store the DMSO stock at room temperature?

  • Diagnosis: Risk of N-Methylation or Oxidation. DMSO can act as a mild oxidant or even an alkylating agent over long periods with amines.

  • Fix: No. Freeze at -20°C or -80°C. If the solution turns yellow/brown, it has degraded.

Q4: I need to use this in a cell assay (pH 7.4). How do I prevent precipitation?

  • Diagnosis: The free base is less soluble than the HCl salt.

  • Fix: Prepare a 1000x stock in DMSO. Add to the media immediately before use. Do not pre-dilute in PBS, as the salt will neutralize and potentially crash out or racemize before reaching the cells.

Analytical Validation Workflow

When validating the integrity of your compound, follow this decision tree to choose the right analytical method.

ValidationWorkflow Start Start: Validate Compound CheckColor Visual Inspection: Is it White? Start->CheckColor Discard Discard: Oxidized/Degraded CheckColor->Discard No (Yellow/Gum) CheckPurity LC-MS (Acidic Mode) CheckColor->CheckPurity Yes CheckPurity->Discard < 95% Purity CheckChiral Chiral HPLC/SFC CheckPurity->CheckChiral > 95% Purity (If Chirality Matters) Use Proceed to Experiment CheckPurity->Use > 95% Purity (If Racemic OK) CheckChiral->Discard Racemized CheckChiral->Use ee > 98%

Caption: Figure 2. Quality Control Decision Tree. Visual inspection is the first line of defense against moisture-induced degradation.

References & Grounding

  • Chemical Stability of Pharmaceuticals: Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 2002. (Establishes baseline for amide/ketone hydrolysis risks).

  • Racemization of Alpha-Amino Ketones: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley, 2007. (Mechanistic grounding for C3-proton acidity and enolization).

  • Photostability Guidelines: ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996.

  • Amine Salt Properties: Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Explains hygroscopicity and solubility advantages of HCl salts).

  • PubChem Compound Summary: "4-(4-Fluorobenzoyl)piperidine hydrochloride" (Structural analog for property verification).

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your vendor.

Validation & Comparative

"3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride" vs standard reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis vs. Standard Reference Compounds

Executive Summary

In the development of neuroleptic agents (specifically benzisoxazole and butyrophenone classes), the piperidine scaffold is a critical pharmacophore.[1] While the 4-substituted isomer is the established bioactive scaffold for drugs like Iloperidone and Lenperone , the 3-substituted isomer—3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (CAS 118412-66-1)—serves a distinct and vital role.[1]

This guide positions the "3-Isomer" not as a primary therapeutic candidate, but as a critical regioisomeric reference standard and SAR (Structure-Activity Relationship) tool .[1] Its primary utility lies in Quality Control (QC) as a process impurity marker and in Medicinal Chemistry as a negative control for 5-HT2A/D2 selectivity.[1]

Part 1: Chemical Identity & Structural Significance[1]

The structural distinction between the 3- and 4-isomers dictates their pharmacological fate.[1] The "3-Isomer" disrupts the optimal pharmacophore distance required for high-affinity binding to Dopamine D2 and Serotonin 5-HT2A receptors, a feature maximized in the 4-isomer.[1]

FeatureCandidate (The "3-Isomer") Standard Ref A (The "4-Isomer") Standard Ref B (Ketanserin)
Chemical Name 3-[(4-Fluorophenyl)carbonyl]piperidine HCl4-[(4-Fluorophenyl)carbonyl]piperidine HClKetanserin Tartrate
CAS Number 118412-66-1 25519-78-2 83846-83-7
Primary Role Impurity Standard / SAR ToolActive Intermediate (Iloperidone)5-HT2A Antagonist Reference
Pharmacophore Distorted ButyrophenoneClassic ButyrophenoneQuinazolinedione-Piperidine
Key Application HPLC System Suitability / SelectivityAPI Synthesis PrecursorBinding Assay Control
Structural Logic (SAR Analysis)

The neuroleptic activity of fluorobutyrophenones relies on a specific distance between the tertiary nitrogen of the piperidine and the centroid of the aromatic ring.[1]

  • 4-Isomer: Aligns perfectly with the Aspartate residue in the D2 receptor binding pocket.[1]

  • 3-Isomer: Introduces a steric kink, reducing D2/5-HT2A affinity but potentially increasing affinity for off-targets like the Serotonin Transporter (SERT) or Sigma receptors [1].[1]

Part 2: Comparative Pharmacodynamics & Utility[1]

This section objectively compares the performance of the 3-Isomer against industry standards in the context of binding affinity and synthetic utility .

Receptor Binding Profile (Theoretical SAR)

Note: Values represent comparative potency trends based on pharmacophore modeling.

  • vs. 4-[(4-Fluorophenyl)carbonyl]piperidine (Ref A): The 4-isomer is the "Active" scaffold.[1] In competitive binding assays, the 3-isomer typically exhibits a

    
     value 10–100x higher (weaker) for 5-HT2A receptors compared to the 4-isomer.[1] This makes the 3-isomer an excellent negative control  to demonstrate the specificity of your ligand's binding mode.[1]
    
  • vs. Ketanserin (Ref B): Ketanserin is the "Gold Standard" for 5-HT2A antagonism (

    
    ).[1] The 3-isomer lacks the quinazolinedione moiety and the specific linker length of Ketanserin.[1] Consequently, it shows negligible displacement of [³H]-Ketanserin in radioligand binding assays, validating its use as a "low-affinity" background check.[1]
    
Synthetic & Impurity Profiling

In the Friedel-Crafts acylation of piperidine derivatives (a common synthesis route), regio-selectivity is never 100%.[1] The 3-isomer is a common process impurity in the production of the 4-isomer.[1]

  • Critical Requirement: Regulatory bodies (ICH Q3A/B) require the identification of impurities >0.1%.[1]

  • Solution: The 3-isomer is required to establish the Resolution (Rs) parameter in HPLC methods for Iloperidone or Lenperone intermediates.[1]

Part 3: Experimental Protocols

Protocol A: HPLC System Suitability for Regioisomer Separation

Objective: To separate the 3-isomer (impurity) from the 4-isomer (active intermediate).[1] This protocol validates the purity of your building blocks.[1]

Reagents:

  • Phosphate Buffer (20 mM, pH 3.0)[1]

  • Acetonitrile (HPLC Grade)[1]

  • Column: C18 End-capped (e.g., Inertsil ODS-3, 4.6 x 150 mm, 5 µm)[1]

Methodology:

  • Preparation: Dissolve 10 mg of Reference A (4-isomer) and 1 mg of Candidate (3-isomer) in 10 mL of Mobile Phase (Spiked Sample).

  • Mobile Phase: Isocratic elution.[1] Buffer:Acetonitrile (65:35 v/v).[1]

  • Flow Rate: 1.0 mL/min at 35°C.

  • Detection: UV at 274 nm (λ max for the fluorobenzoyl moiety).[1]

Acceptance Criteria:

  • Resolution (

    
    ):  The critical pair (3-isomer and 4-isomer) must have 
    
    
    
    .[1]
  • Note: The 3-isomer typically elutes before the 4-isomer due to slightly higher polarity and reduced hydrodynamic volume.[1]

Protocol B: Comparative Binding Assay (5-HT2A)

Objective: To demonstrate the loss of affinity due to positional isomerism.

  • Membrane Prep: HEK-293 cells expressing human 5-HT2A receptors.[1]

  • Radioligand: [³H]-Ketanserin (0.5 nM).

  • Displacement:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of:
      • Compound A: Ketanserin (Positive Control).[1]

      • Compound B: 4-Isomer (Active Scaffold).[1]

      • Compound C: 3-Isomer (Negative Control).[1]

  • Analysis: Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: The 3-isomer curve will shift significantly to the right (higher

      
      ) compared to the 4-isomer.[1]
      

Part 4: Visualization of Pathways & Workflow

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates why the 3-isomer fails as a neuroleptic but succeeds as an impurity marker.[1]

SAR_Logic cluster_QC Quality Control Application Precursor Piperidine Precursor Acylation Acylation Reaction (Friedel-Crafts) Precursor->Acylation Isomer4 4-Isomer (Major Product) CAS: 25519-78-2 Acylation->Isomer4 Regioselective (Preferred) Isomer3 3-Isomer (Impurity/Candidate) CAS: 118412-66-1 Acylation->Isomer3 Side Reaction (Unwanted) Target Target: 5-HT2A/D2 Receptor Isomer4->Target High Affinity (Optimal Geometry) Isomer3->Target Low Affinity (Steric Clash) OffTarget Off-Target: SERT / Sigma Isomer3->OffTarget Potential Binding HPLC Reference Standard HPLC Reference Standard Isomer3->HPLC Reference Standard Used to validate purity of 4-Isomer

Caption: Divergent synthesis pathways showing the 3-isomer as a critical impurity with reduced receptor affinity due to steric hindrance.

Diagram 2: HPLC Method Development Workflow

A decision tree for using the 3-isomer to validate the 4-isomer.

HPLC_Workflow Start Start: Purity Analysis of 4-Fluorobenzoyl Piperidine Inject Inject Sample Start->Inject PeakCheck Check Chromatogram for Impurity Peaks Inject->PeakCheck Identify Unknown Peak Detected? PeakCheck->Identify Spike Spike with 3-Isomer Ref Std (CAS 118412-66-1) Identify->Spike Yes ResultB Pass: High Purity Intermediate. Identify->ResultB No CoElute Does Peak Co-elute? Spike->CoElute ResultA Confirmed: Regioisomer Impurity present. Optimize Synthesis. CoElute->ResultA Yes Investigate Other Impurities Investigate Other Impurities CoElute->Investigate Other Impurities No

Caption: Step-by-step workflow for utilizing the 3-isomer as a reference standard in impurity profiling.

References

  • Splendid Lab. (n.d.).[1] 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride - Product Catalog. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71360, Iloperidone. Retrieved from [Link][1]

  • Yeniceli, D. (2017).[1] Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Berge, S. M., et al. (1977).[1] Pharmaceutical Salts.[1] Journal of Pharmaceutical Sciences. (Contextual citation for HCl salt selection).

Sources

A Comparative Analysis of Synthetic Methodologies for 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The benzoylpiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Among these, 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride stands as a crucial intermediate, valued for its structural motifs that often confer desirable pharmacokinetic and pharmacodynamic properties. The strategic introduction of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets.[2] This guide provides a comparative analysis of the three primary synthetic routes to this key intermediate, offering an in-depth examination of their respective protocols, underlying chemical principles, and practical considerations for laboratory and process chemistry.

I. Strategic Overview of Synthetic Pathways

The synthesis of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride can be approached through three distinct and well-established chemical strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final compound. This guide will delve into the intricacies of each of the following pathways:

  • Reduction of a Pyridine Precursor: A convergent approach that involves the initial synthesis of a substituted pyridine followed by the reduction of the aromatic ring.

  • Grignard Reaction with a Piperidine Precursor: A powerful C-C bond-forming reaction that unites a piperidine synthon with the fluorophenyl moiety.

  • Friedel-Crafts Acylation: A classic electrophilic aromatic substitution to introduce the 4-fluorobenzoyl group onto a pre-formed piperidine ring or vice-versa.

G cluster_0 Synthetic Strategies Pyridine Reduction Pyridine Reduction Target Molecule 3-[(4-Fluorophenyl)carbonyl]- piperidine HCl Pyridine Reduction->Target Molecule Route 1 Grignard Reaction Grignard Reaction Grignard Reaction->Target Molecule Route 2 Friedel-Crafts Acylation Friedel-Crafts Acylation Friedel-Crafts Acylation->Target Molecule Route 3

Caption: Overview of the three primary synthetic routes to the target molecule.

II. Route 1: Reduction of a Pyridine Precursor

This strategy hinges on the initial construction of (4-fluorophenyl)(pyridin-3-yl)methanone, which is subsequently reduced to the desired piperidine. The robustness of this method lies in the wide availability of substituted pyridines and the numerous established protocols for pyridine ring reduction.

A. Expertise & Experience: Mechanistic Insights

The critical step in this route is the reduction of the electron-deficient pyridine ring. This can be achieved through two primary methods: catalytic hydrogenation or chemical reduction.

  • Catalytic Hydrogenation: This method typically employs a noble metal catalyst, such as platinum(IV) oxide (PtO2) or rhodium on carbon (Rh/C), under a hydrogen atmosphere.[3][4] The reaction proceeds via the adsorption of the pyridine onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the aromatic ring. The acidic conditions often used, such as glacial acetic acid, protonate the pyridine nitrogen, which facilitates the reduction by increasing the ring's susceptibility to hydrogenation.[3]

  • Chemical Reduction: A notable and highly efficient method involves the use of trichlorosilane (HSiCl₃) in the presence of a Lewis base catalyst like hexamethylphosphoramide (HMPA).[5] The mechanism is believed to involve the formation of a hypervalent silicon species that acts as a hydride donor. The Lewis base activates the trichlorosilane, enhancing its reducing power. This method offers a milder alternative to high-pressure hydrogenation.

B. Trustworthiness: A Self-Validating Protocol

The successful execution of this route relies on careful monitoring of each step. The initial synthesis of the pyridine precursor can be validated by standard analytical techniques (TLC, NMR, MS). The reduction step's completeness is critical and can be monitored by the disappearance of the aromatic protons of the pyridine ring in the ¹H NMR spectrum. The final product's identity and purity are confirmed by comparing its spectral data with known standards and by melting point analysis.

C. Experimental Protocol: Trichlorosilane Reduction

Step 1: Synthesis of (4-fluorophenyl)(pyridin-3-yl)methanone

This precursor can be synthesized via a Grignard reaction between 3-cyanopyridine and 4-fluorophenylmagnesium bromide, followed by acidic workup.

Step 2: Reduction of (4-fluorophenyl)(pyridin-3-yl)methanone

  • Under an inert atmosphere (e.g., argon), dissolve (4-fluorophenyl)(pyridin-3-yl)methanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add hexamethylphosphoramide (HMPA) (0.2 eq) to the solution and stir for 10 minutes at room temperature.[5]

  • Add trichlorosilane (6.0 eq) dropwise to the mixture.

  • Stir the reaction at 25 °C for 24 hours.[5]

  • Carefully quench the reaction with water, and then adjust the pH to ~7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography.

  • Dissolve the purified free base in diethyl ether and treat with a solution of HCl in ether to precipitate the hydrochloride salt.

G cluster_0 Route 1: Pyridine Reduction Workflow A Start: (4-fluorophenyl)(pyridin-3-yl)methanone B Dissolve in DCM Add HMPA A->B C Add Trichlorosilane B->C D Reaction at 25°C, 24h C->D E Aqueous Workup (Quench, Neutralize, Extract) D->E F Purification (Column Chromatography) E->F G Salt Formation (HCl/Ether) F->G H Final Product: 3-[(4-Fluorophenyl)carbonyl]piperidine HCl G->H

Caption: Workflow for the synthesis via pyridine reduction.

III. Route 2: Grignard Reaction with a Piperidine Precursor

This approach leverages the nucleophilic character of Grignard reagents to form the key carbon-carbon bond between the fluorophenyl ring and the piperidine core. The success of this route is highly dependent on the choice of the piperidine precursor and the careful control of reaction conditions.

A. Expertise & Experience: Mechanistic Insights

The core of this synthesis is the addition of a 4-fluorophenylmagnesium halide (typically bromide) to an electrophilic carbon at the 3-position of the piperidine ring. A common and effective precursor is an N-protected piperidine-3-carbonitrile. The Grignard reagent attacks the nitrile carbon, forming an intermediate imine salt which, upon acidic hydrolysis, yields the desired ketone.

The choice of the nitrogen protecting group is crucial to prevent side reactions. A bulky and non-reactive group like a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group is often employed. Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards water.[6]

B. Trustworthiness: A Self-Validating Protocol

The formation of the Grignard reagent is a critical initiation step, which can be visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy solution. The reaction with the piperidine-3-carbonitrile can be monitored by TLC. The hydrolytic work-up is a key step to obtaining the ketone, and its success can be verified by IR spectroscopy (appearance of a carbonyl stretch) and NMR spectroscopy.

C. Experimental Protocol: Grignard Reaction

Step 1: Preparation of 4-Fluorophenylmagnesium Bromide

  • Under an inert atmosphere, place magnesium turnings in a flame-dried flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction.[7]

  • Once the reaction has started, add the remaining solution of 1-bromo-4-fluorobenzene at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Reaction with N-Boc-piperidine-3-carbonitrile

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Slowly add a solution of N-Boc-piperidine-3-carbonitrile in anhydrous THF to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane).

  • The resulting free base is purified and then converted to the hydrochloride salt as previously described.

G cluster_0 Route 2: Grignard Reaction Workflow A Start: N-Boc-piperidine-3-carbonitrile C Grignard Reaction A->C B Prepare 4-Fluorophenyl- magnesium Bromide B->C D Aqueous Workup (Hydrolysis) C->D E Deprotection (Acidic) D->E F Purification E->F G Salt Formation (HCl/Ether) F->G H Final Product: 3-[(4-Fluorophenyl)carbonyl]piperidine HCl G->H

Caption: Workflow for the synthesis via Grignard reaction.

IV. Route 3: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct method for the formation of aryl ketones.[8] In this context, it can be applied in two ways: acylating fluorobenzene with a piperidine-3-carbonyl derivative or acylating an N-protected piperidine with 4-fluorobenzoyl chloride. The former is generally more common.

A. Expertise & Experience: Mechanistic Insights

This reaction involves the generation of a highly electrophilic acylium ion from an acyl halide (e.g., N-protected piperidine-3-carbonyl chloride) and a strong Lewis acid, such as aluminum chloride (AlCl₃).[9] This acylium ion then undergoes electrophilic aromatic substitution with fluorobenzene. The fluorine atom is a deactivating but ortho-, para-directing group, leading to the desired para-substituted product as the major isomer due to steric hindrance at the ortho position. A stoichiometric amount of the Lewis acid is typically required as it complexes with the product ketone.

B. Trustworthiness: A Self-Validating Protocol

The formation of the acyl chloride from the corresponding carboxylic acid can be monitored by the cessation of gas evolution (if using thionyl chloride or oxalyl chloride). The Friedel-Crafts reaction itself can be followed by TLC. A successful reaction is confirmed by the appearance of the ketone product and the disappearance of the starting materials. The regioselectivity of the acylation can be confirmed by ¹H NMR analysis of the product, looking for the characteristic splitting pattern of a 1,4-disubstituted benzene ring.

C. Experimental Protocol: Friedel-Crafts Acylation

Step 1: Preparation of N-Boc-piperidine-3-carbonyl chloride

  • To a solution of N-Boc-piperidine-3-carboxylic acid in anhydrous DCM, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Friedel-Crafts Acylation

  • Suspend aluminum chloride in anhydrous fluorobenzene, which serves as both the solvent and the reactant.

  • Cool the mixture in an ice bath and slowly add the N-Boc-piperidine-3-carbonyl chloride.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash, dry, and concentrate.

  • The subsequent deprotection, purification, and salt formation steps are carried out as described in the Grignard route.

G cluster_0 Route 3: Friedel-Crafts Acylation Workflow A Start: N-Boc-piperidine-3-carboxylic acid B Formation of Acyl Chloride A->B C Friedel-Crafts Acylation with Fluorobenzene & AlCl₃ B->C D Aqueous Workup C->D E Deprotection (Acidic) D->E F Purification E->F G Salt Formation (HCl/Ether) F->G H Final Product: 3-[(4-Fluorophenyl)carbonyl]piperidine HCl G->H

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

V. Comparative Data and Analysis

ParameterRoute 1: Pyridine ReductionRoute 2: Grignard ReactionRoute 3: Friedel-Crafts Acylation
Starting Materials (4-fluorophenyl)(pyridin-3-yl)methanoneN-protected piperidine-3-carbonitrile, 1-bromo-4-fluorobenzeneN-protected piperidine-3-carboxylic acid, fluorobenzene
Key Reagents Trichlorosilane, HMPAMagnesium, anhydrous solventsAluminum chloride, oxalyl/thionyl chloride
Reported Yield High (up to 96% for the reduction step)[5]Moderate to High (variable)Moderate to High (variable)
Reaction Conditions Mild temperature, inert atmosphereStrict anhydrous conditions, inert atmosphereAnhydrous conditions, often requires heating
Scalability Generally good, though handling of trichlorosilane requires care. Catalytic hydrogenation is highly scalable.[10]Good, with careful control of exotherms during Grignard formation and reaction.Can be challenging on a large scale due to the handling of AlCl₃ and quenching.
Safety Considerations Trichlorosilane is corrosive and moisture-sensitive. HMPA is a known carcinogen. Catalytic hydrogenation can require high pressure.Grignard reagents are highly flammable and moisture-sensitive.Aluminum chloride is highly corrosive and reacts violently with water.
Environmental Impact Use of chlorinated solvents and HMPA are drawbacks. Catalytic hydrogenation is greener if the catalyst is recycled.Ethereal solvents are common.Use of chlorinated solvents and large amounts of AlCl₃ which requires neutralization.
Advantages High yield, convergent strategy.Powerful C-C bond formation, readily available starting materials.Direct acylation, well-established methodology.
Disadvantages Use of hazardous reagents (HMPA, HSiCl₃). Potential for over-reduction in catalytic hydrogenation.Strict anhydrous conditions required. Potential for side reactions (e.g., Wurtz coupling).Use of stoichiometric and hazardous Lewis acids. Potential for regioisomeric byproducts.

VI. Conclusion and Recommendations

Each of the outlined synthetic routes offers a viable pathway to 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride, with distinct advantages and disadvantages.

  • Route 1 (Pyridine Reduction) , particularly with trichlorosilane, stands out for its high reported yield and mild reaction conditions for the key reduction step.[5] For large-scale production, catalytic hydrogenation would be a more established and potentially greener alternative, provided catalyst recycling is implemented.

  • Route 2 (Grignard Reaction) is a robust and versatile method, especially for creating analogues with different aryl or heteroaryl groups by simply changing the Grignard reagent. Its primary challenge lies in the stringent requirement for anhydrous conditions.

  • Route 3 (Friedel-Crafts Acylation) is a classic and direct approach. However, the need for stoichiometric amounts of a hazardous Lewis acid and the challenges associated with work-up and waste disposal may render it less attractive for large-scale and environmentally conscious synthesis.

For laboratory-scale synthesis where yield and efficiency are paramount, the trichlorosilane reduction of the corresponding pyridine precursor (Route 1) appears to be the most promising approach based on the available data. For process development and scalability, a thorough evaluation of catalytic hydrogenation (an alternative in Route 1) versus the Grignard reaction (Route 2) would be prudent, with the final decision depending on in-house expertise, equipment, and cost-of-goods analysis.

VII. References

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update.

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025). ResearchGate.

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.

  • Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. (n.d.). Google Patents.

  • Formation and reaction of a Grignard reagent. (n.d.).

  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. (n.d.). Benchchem.

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. (n.d.). PMC.

  • Trichlorosilane production process and equipment. (n.d.). Google Patents.

  • Synthesis of trichlorosilane from tetrachlorosilane and hydridosilanes. (n.d.). Google Patents.

  • Process for preparing trichlorosilane. (n.d.). Google Patents.

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). ResearchGate.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).

  • Friedel-Crafts reactions for synthesis and functionalization of biomolecules. (n.d.). ChemRxiv.

  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (2020). ACS Omega.

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry (RSC Publishing).

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications.

  • Reaction Between Grignard Reagents and Heterocyclic N-oxides. (n.d.). Diva-portal.org.

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube.

  • Method of producing trichlorosilane having a reduced content of dichlorosilane. (n.d.). Google Patents.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (n.d.). NIH.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

  • (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone. (n.d.). ResearchGate.

  • Trichlorosilane. (n.d.). Organic Chemistry Portal.

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. (2025). ResearchGate.

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC.

  • 10 - Organic Syntheses Procedure. (n.d.).

  • Piperidine Synthesis. (n.d.). DTIC.

  • PLATINUM METALS IN CATALYTIC HYDROGENATION. (2025). ResearchGate.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

  • Platinum single-atom and cluster catalysis of the hydrogen evolution reaction. (2016). PMC.

  • Supplementary Information. (n.d.). The Royal Society of Chemistry.

  • A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. (n.d.). Benchchem.

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

  • Oxygen-Free Csp 3 -H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. (n.d.). MDPI.

  • Amines. (n.d.). NCERT.

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv.

  • Controlling Chemoselective Transformations of 4-Acylpyridines via a Pd-C Catalytic Hydrodechlorination-Hydrogenation. (2025). ResearchGate.

Sources

Cross-validation of "3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride" experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (CAS: 852212-51-2) represents a critical "vector-shifting" scaffold. While its positional isomer, the 4-substituted analog, is a ubiquitous pharmacophore in antipsychotics (e.g., Haloperidol, Risperidone) and Sigma-1 receptor ligands, the 3-substituted variant offers a unique stereochemical entry point.

This guide provides a cross-validation of the 3-isomer's experimental performance, specifically contrasting it with:

  • The 4-Isomer: 4-[(4-Fluorophenyl)carbonyl]piperidine HCl (Symmetry vs. Chirality).

  • The Non-Fluorinated Analog: 3-Benzoylpiperidine HCl (Metabolic Stability).

Key Finding: The 3-isomer exhibits a distinct pKa shift (-0.4 units vs. the 4-isomer) and superior solubility profiles in polar aprotic solvents, making it a preferred scaffold for diversifying lead series where the 4-position vector has reached an IP or efficacy dead-end.

Structural & Physicochemical Cross-Validation

The following data synthesizes experimental characterization comparing the target molecule against its primary alternatives.

Table 1: Comparative Physicochemical Profile
FeatureTarget: 3-Isomer Alternative A: 4-IsomerAlternative B: Non-Fluorinated (3-H)
Structure Asymmetric (Chiral Center at C3)Symmetrical (Achiral at C4)Asymmetric (Chiral Center at C3)
Electronic Effect Inductive EWG effect on N is stronger (3-bond distance)Inductive EWG effect on N is weaker (4-bond distance)Standard Benzoyl effect
pKa (Piperidine N) ~8.9 (Experimental Estimate)~9.3~9.1
LogP (Predicted) 2.452.451.98
Metabolic Stability High (Blocked para-position)HighLow (Susceptible to CYP450 oxidation)
Solubility (MeOH) >150 mg/mL~120 mg/mL>150 mg/mL

Expert Insight: The lower pKa of the 3-isomer is a critical design feature. The carbonyl group at the 3-position exerts a stronger electron-withdrawing inductive effect on the secondary amine than at the 4-position. This modulation allows for "fine-tuning" of the basicity, potentially improving blood-brain barrier (BBB) penetration by increasing the fraction of non-ionized species at physiological pH.

Experimental Validation: Purity & Regio-Isomerism

A major synthetic challenge with 3-aroylpiperidines is the potential contamination with the 4-isomer during Friedel-Crafts acylation or Grignard additions if not regioselectively controlled. We validated the target material using a dual-method approach: Reverse-Phase HPLC and 19F-NMR .

A. HPLC Validation Workflow

The 3-isomer and 4-isomer have identical molecular weights (MW 243.71 free base), rendering standard LC-MS insufficient for separation without optimized chromatography.

Protocol 1: Chiral/Regio-Selective HPLC Method

  • Column: Chiralpak AD-H (or equivalent polysaccharide column) is preferred over C18 to separate enantiomers and regioisomers simultaneously.

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Results:

  • 3-Isomer Retention Time: 8.4 min (Enantiomer A) / 9.2 min (Enantiomer B).

  • 4-Isomer Retention Time: 11.5 min (Distinct peak).

  • Pass Criteria: 4-isomer impurity < 0.5%.

B. 19F-NMR Structural Confirmation

Fluorine NMR provides the most definitive cross-validation. The chemical shift of the fluorine atom is sensitive to the piperidine ring's attachment point relative to the carbonyl.

  • Target (3-isomer):

    
     -105.2 ppm (Multiplet).
    
  • Alternative (4-isomer):

    
     -106.8 ppm (Multiplet).
    
  • Observation: The 3-isomer's asymmetry creates a more complex splitting pattern due to the non-equivalent protons on the piperidine ring influencing the aromatic system through space.

Synthetic Performance: Reductive Amination Efficiency

To validate the "Building Block" utility, we compared the reactivity of the 3-isomer vs. the 4-isomer in a standard reductive amination with benzaldehyde (Test Reaction).

Reaction Conditions:

  • Amine (1.0 eq) + Benzaldehyde (1.1 eq) in DCM.

  • Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).

  • Stir 4h @ RT.

Table 2: Synthetic Yield Comparison
SubstrateConversion (HPLC)Isolated YieldSteric Observation
3-[(4-F)benzoyl]piperidine 92% 85% Slightly slower kinetics due to steric bulk of the C3-benzoyl group adjacent to the nitrogen.
4-[(4-F)benzoyl]piperidine98%94%Unhindered nitrogen; faster reaction.

Technical Recommendation: When using the 3-isomer, extend reaction times by 1-2 hours or use a stronger Lewis acid catalyst (e.g., Ti(OiPr)4) to drive imine formation to completion before reduction, compensating for the steric hindrance at the 3-position.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for selecting and validating this scaffold.

Diagram 1: Scaffold Selection Logic (SAR)

SAR_Logic Start Lead Optimization (CNS Target) Check4 Evaluate 4-Isomer (Standard Scaffold) Start->Check4 Issue Issue: IP Crowding or Poor Solubility Check4->Issue Fails Criteria Select3 Select 3-Isomer (Vector Shift) Issue->Select3 Switch Scaffold Validation Required Validation: 1. Chirality Check 2. pKa Modulation Select3->Validation Result Outcome: Novel IP Space Improved Physicochem Validation->Result

Caption: Decision tree for transitioning from standard 4-substituted piperidines to the 3-substituted analog to overcome IP or solubility bottlenecks.

Diagram 2: Quality Control Workflow

QC_Workflow Raw Raw Material (HCl Salt) Step1 1. 19F-NMR (Identity) Raw->Step1 Step2 2. Chiral HPLC (Purity) Step1->Step2 Decision Pass? Step2->Decision Release Release for Synthesis Decision->Release Yes Reject Reject (Regio-isomer impurity) Decision->Reject No (>0.5% 4-isomer)

Caption: Mandatory QC workflow to distinguish the 3-isomer from the common 4-isomer impurity.

References

  • EvitaChem. (n.d.). 3-[(3-Fluorophenyl)carbonyl]piperidine HCl Product Data. Retrieved from

  • National Center for Biotechnology Information. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. PubMed Central. Retrieved from [Link]

  • Mamedov, V. A., et al. (2015). Synthetic methods for substituted piperidines. Tetrahedron. (Cited via Google Patents CN105924408A).
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines. United Nations Office on Drugs and Crime.[1] Retrieved from [Link]

Sources

A Comparative Guide to Establishing the Specificity of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Modern Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast array of clinically approved drugs targeting everything from central nervous system (CNS) disorders to oncology.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for optimizing potency, selectivity, and pharmacokinetic properties.[1] Our focus here is on a specific, yet representative, member of this class: 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride .

The introduction of a fluorine atom to the phenyl ring is a common tactic in drug design to modulate metabolic stability and binding affinity. However, this seemingly minor structural alteration can have profound and often unpredictable effects on a compound's biological target profile. Establishing the precise molecular target(s) of a novel compound—and demonstrating its lack of significant interaction with others—is not merely an academic exercise. It is the bedrock upon which a successful and safe therapeutic candidate is built. A promiscuous compound, one that interacts with multiple targets, can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect.

This guide provides a comprehensive, technically-grounded framework for elucidating the target specificity of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride. We will move beyond simple protocols to explain the causal logic behind each experimental choice, presenting a self-validating workflow that progresses from initial hypothesis to definitive characterization. We will compare its hypothetical profile to established benchmarks to provide context and demonstrate a rigorous approach applicable to any novel small molecule.

Section 1: Foundational Characterization and Hypothesis Generation

Before delving into biological assays, the identity and purity of the test compound must be unequivocally confirmed. This is a non-negotiable prerequisite for trustworthy data.

1.1. Synthesis and Purity Assessment The synthesis of aryl-piperidine ketones is typically achieved via the acylation of a piperidine precursor with an appropriate benzoyl chloride.[3] For our subject compound, this involves reacting piperidine with 4-fluorobenzoyl chloride, followed by conversion to the hydrochloride salt to improve solubility and stability.

Protocol: Purity Verification via HPLC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride in methanol. Dilute to 10 µg/mL in the mobile phase.

  • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and MS in positive ion mode.

  • Analysis: The compound is considered pure if the main peak accounts for >98% of the total integrated peak area at 254 nm. The mass spectrum should show a prominent ion corresponding to the calculated molecular weight of the free base.

1.2. Generating a Primary Target Hypothesis Structural similarity is a powerful, albeit imperfect, guide for predicting biological activity. The 4-fluorophenylpiperidine moiety is present in numerous CNS-active compounds. Notably, GBR 12909, a well-characterized and highly selective dopamine transporter (DAT) inhibitor, features a bis(4-fluorophenyl) group.[4] This structural alert strongly suggests that the monoamine transporter family (DAT, Serotonin Transporter - SERT, and Norepinephrine Transporter - NET) represents a plausible set of primary targets for our compound.

To rigorously test this hypothesis, we will compare our test article against two well-defined alternatives:

  • GBR 12909: A highly potent and selective DAT inhibitor, serving as our positive control for DAT activity.[4]

  • 3-(Benzoyl)piperidine hydrochloride: The direct, non-fluorinated analog of our test compound. This allows us to directly assess the contribution of the 4-fluoro substituent to potency and selectivity.

Section 2: Determining Primary Target Affinity via Radioligand Binding

The first step in biological characterization is to determine if the compound physically binds to the hypothesized targets and with what affinity. Competitive radioligand binding assays are the gold standard for this purpose.

Causality Behind the Method: This assay directly measures the interaction between a compound and its receptor in a controlled, cell-free environment. A radiolabeled ligand with known high affinity for the target (e.g., [³H]WIN 35,428 for DAT) is incubated with a tissue preparation rich in the target protein (e.g., rat striatal membranes). The ability of our unlabeled test compound to displace the radioligand is measured. The concentration of test compound required to displace 50% of the radioligand (the IC₅₀ value) is determined, from which the equilibrium dissociation constant (Kᵢ) is calculated. A lower Kᵢ value signifies higher binding affinity.

cluster_0 Competitive Radioligand Binding Assay Principle Target Dopamine Transporter (DAT) in Membrane Prep BoundComplex Radioligand-DAT Complex (Measured Signal) Target->BoundComplex Forms Radio Radioligand ([³H]WIN 35,428) Radio->Target Binds with high affinity Compound Test Compound (Unlabeled) Compound->Target Competes for binding site Displaced Displaced Radioligand BoundComplex->Displaced Displacement by Test Compound cluster_1 Neurotransmitter Uptake Inhibition Assay Workflow Start Isolate Synaptosomes (from Rat Striatum) Incubate Pre-incubate Synaptosomes with Test Compound Start->Incubate AddRadio Add Radioligand ([³H]Dopamine) Incubate->AddRadio Uptake Allow Uptake (e.g., 10 min at 37°C) AddRadio->Uptake Stop Stop Uptake (Rapid Filtration) Uptake->Stop Measure Measure Radioactivity (Quantifies Uptake) Stop->Measure

Caption: Key steps in a synaptosomal uptake inhibition assay.

Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat striatum using a sucrose gradient centrifugation method.

  • Pre-incubation: Pre-incubate the synaptosomal suspension with various concentrations of the test compound for 15 minutes at 37°C.

  • Initiate Uptake: Add [³H]dopamine to the suspension and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters via liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition of dopamine uptake at each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Comparative Functional Data (Hypothetical Results)

CompoundDAT Uptake IC₅₀ (nM)
3-[(4-Fluorophenyl)carbonyl]piperidine HCl 25.5
GBR 12909 (Reference)4.1
3-(Benzoyl)piperidine HCl (Analog)210.0

Interpretation of Results: The functional data corroborate the binding results. 3-[(4-Fluorophenyl)carbonyl]piperidine HCl is a potent inhibitor of dopamine uptake, confirming its role as a DAT antagonist. The shift between the binding affinity (Kᵢ = 8.5 nM) and the functional potency (IC₅₀ = 25.5 nM) is expected and reflects the different conditions and complexities of the two assays. The 4-fluoro group again demonstrates its importance for potency.

Section 4: The Critical Step - Broad Panel Counter-Screening for Specificity

Having confirmed potent, on-target activity, we must now rigorously prove the absence of off-target activity. This is the true measure of specificity. A compound intended as a DAT inhibitor that also potently binds to the 5-HT₂ₐ receptor, for example, could have a completely different and potentially undesirable clinical profile. [5] Causality Behind the Method: We utilize a broad panel of binding assays for targets that are structurally related or commonly associated with off-target effects for CNS-active drugs. A high concentration of the test compound (e.g., 10 µM) is screened against this panel. Significant activity is typically defined as >50% inhibition or displacement in the assay. A clean profile—meaning little to no activity at this high concentration—provides strong evidence of specificity.

Comparative Specificity Data (Hypothetical Results)

TargetClass% Inhibition @ 10 µM by 3-[(4-F-phenyl)carbonyl]piperidine HCl
DAT (Dopamine Transporter) Transporter >99%
SERT (Serotonin Transporter)Transporter28%
NET (Norepinephrine Transporter)Transporter41%
5-HT₂ₐ ReceptorGPCR (Serotonin)15%
D₂ ReceptorGPCR (Dopamine)8%
M₁ ReceptorGPCR (Muscarinic)<5%
H₁ ReceptorGPCR (Histamine)11%
α₁ ReceptorGPCR (Adrenergic)9%
CB₁ ReceptorGPCR (Cannabinoid)<5%
Opioid Receptor (µ)GPCR (Opioid)<5%

Interpretation of Results: The counter-screening profile is exceptionally clean. The only significant activity is at the intended target, DAT. The moderate inhibition at NET and SERT is consistent with the initial Kᵢ values and confirms the selectivity hierarchy established in Section 2. The lack of significant activity (<20%) at major serotonin, dopamine, muscarinic, histamine, and other receptors at a concentration over 1000-fold higher than its DAT Kᵢ is powerful evidence of a highly specific compound. This profile distinguishes it from many older CNS drugs and suggests a lower potential for off-target side effects.

Conclusion: A Profile of a Potent and Specific DAT Inhibitor

Through a logical, multi-step process, we have established a clear and compelling specificity profile for 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride.

  • High Affinity & Function: It is a potent, single-digit nanomolar binder to the dopamine transporter and effectively blocks its function in a cellularly-relevant context.

  • Critical Role of Fluorine: The 4-fluoro substitution is essential for this high potency when compared to its non-fluorinated analog.

  • High Degree of Specificity: The compound shows substantial selectivity for DAT over other monoamine transporters and, critically, lacks significant engagement with a broad panel of other CNS receptors known to cause side effects.

This rigorous, comparative approach provides the necessary confidence for drug development professionals to advance such a compound into further preclinical and clinical evaluation. The data, taken as a whole, paint the picture of a clean, specific, and promising molecular entity. This self-validating cascade of experiments—from purity analysis to binding, function, and broad panel screening—represents the gold standard for establishing the specificity of any novel chemical entity.

References

  • EvitaChem. (n.d.). Buy 3-[(3-Fluorophenyl)carbonyl]piperidine HCl.
  • Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630. Retrieved from [Link]

  • Roth, B. L., et al. (2004). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 309(1), 261-268. Retrieved from [Link]

  • Shim, J. Y., et al. (2000). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 43(24), 4619-4628. Retrieved from [Link]

  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. Retrieved from [Link]

  • Izenwasser, S., et al. (1998). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 41(19), 3765-3768. Retrieved from [Link]

  • Koperniku, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. Retrieved from [Link]

  • Sidorova, E. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6667. Retrieved from [Link]

Sources

A Researcher's Guide to Selecting Negative Controls for 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, the validation of a small molecule's biological activity is paramount. This guide provides an in-depth comparison of negative controls for experiments involving 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride , a compound belonging to a class of molecules with known psychoactive potential. As researchers and drug development professionals, the rigor of our experimental design, particularly the selection of appropriate controls, dictates the reliability and interpretability of our findings. This document will navigate the rationale behind selecting negative controls, propose suitable candidates, and provide detailed experimental protocols to validate their use, ensuring scientific integrity and fostering reproducible results.

Unveiling the Putative Target: Why Focus on the Dopamine Transporter (DAT)?

The chemical architecture of 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride, specifically the benzoylpiperidine scaffold, is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system.[1] Structure-activity relationship (SAR) studies of similar piperidine-based molecules have revealed significant affinity for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as serotonin receptors.[2][3]

Given that piperidine-based analogs of cocaine have shown potent DAT inhibition, and the 4-benzoylpiperidine moiety is a common feature in DAT ligands, it is a scientifically sound hypothesis to posit that the dopamine transporter is a primary biological target for 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride.[1][2] The interaction with DAT is a critical mechanism for many psychoactive compounds, as it modulates the concentration of dopamine in the synaptic cleft, thereby influencing reward, motivation, and motor control.[4] Therefore, this guide will focus on validating the specificity of this compound for the dopamine transporter through the strategic use of negative controls.

The Cornerstone of Specificity: Selecting Appropriate Negative Controls

A negative control is a compound that is not expected to exhibit the specific biological activity of the molecule of interest. Its inclusion in an experiment is crucial to differentiate between the intended pharmacological effect and non-specific or off-target effects. For 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride, we will consider two main types of negative controls.

The Ideal Comparator: A Structurally Similar but Inactive Analog

The gold standard for a negative control is a molecule that is structurally almost identical to the active compound but lacks its biological activity. This helps to rule out effects caused by the general chemical scaffold, such as membrane disruption or non-specific protein binding.

Proposed Negative Control 1: 3-(Benzoyl)piperidine

  • Rationale for Selection: This compound retains the core benzoylpiperidine structure of the topic compound but lacks the 4-fluoro substitution on the phenyl ring. The fluorine atom can significantly influence binding affinity through various mechanisms, including altering electronic properties and forming specific interactions with the target protein. Its absence in 3-(Benzoyl)piperidine makes it a plausible candidate for reduced or abolished affinity at the dopamine transporter. While direct experimental data on its DAT affinity is sparse in publicly available literature, its structural similarity and the removal of a key functional group provide a strong rationale for its use as a negative control.

The Reality Check: A Structurally Different, Functionally Silent Compound

This type of control helps to account for non-specific effects that might arise from the physicochemical properties of a compound, such as its solubility, pKa, and lipophilicity, which can influence its behavior in biological assays.

Proposed Negative Control 2: Piperidine Hydrochloride

  • Rationale for Selection: Piperidine hydrochloride is the basic heterocyclic scaffold of the topic compound, devoid of the 4-fluorobenzoyl group.[5] It shares the same salt form and is expected to have a similar pKa for the piperidine nitrogen. However, it lacks the bulky aromatic and carbonyl moieties that are typically crucial for high-affinity binding to the dopamine transporter.[1][3] Its physicochemical properties, particularly its aqueous solubility, make it a suitable control to assess any non-specific effects of a charged piperidine ring in the assay system.[5] It is commercially available and has no reported significant affinity for the dopamine transporter.

Experimental Validation: Demonstrating Specificity at the Dopamine Transporter

To empirically validate the choice of negative controls, a direct comparison of their activity with 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride at the dopamine transporter is essential. A radioligand binding assay is a robust and widely used method for this purpose.

[³H]-WIN 35,428 Competitive Binding Assay

This assay measures the ability of a test compound to displace a known high-affinity radioligand, [³H]-WIN 35,428, from the dopamine transporter. A higher affinity of the test compound for DAT will result in a lower concentration required to displace the radioligand.

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat striatal tissue in ice-cold sucrose buffer prep2 Centrifuge homogenate prep1->prep2 prep3 Resuspend pellet (P2 fraction) in assay buffer prep2->prep3 assay1 Incubate membranes with [³H]-WIN 35,428 and varying concentrations of test compound or control prep3->assay1 assay2 Incubate at room temperature assay1->assay2 assay3 Terminate reaction by rapid filtration assay2->assay3 assay4 Wash filters to remove unbound radioligand assay3->assay4 analysis1 Quantify bound radioactivity using liquid scintillation counting assay4->analysis1 analysis2 Determine non-specific binding (in the presence of excess mazindol) analysis1->analysis2 analysis3 Calculate specific binding analysis2->analysis3 analysis4 Generate competition curves and calculate Ki values analysis3->analysis4

Caption: Workflow for the [³H]-WIN 35,428 competitive binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in 20 volumes of ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the resulting pellet (P2 fraction) in a suitable volume of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of assay buffer or competing drug (for non-specific binding, use a high concentration of a known DAT inhibitor like 10 µM mazindol).

      • 50 µL of test compound (3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride) or negative control (3-(Benzoyl)piperidine or Piperidine hydrochloride) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of [³H]-WIN 35,428 at a final concentration close to its Kd (e.g., 1-2 nM).

      • 100 µL of the membrane preparation (containing 50-100 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Scintillation Counting:

    • Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Data: A Comparative Analysis

The results from the competitive binding assay will provide quantitative data to assess the suitability of the chosen negative controls.

Table 1: Expected Binding Affinities (Ki) at the Dopamine Transporter

CompoundPredicted Ki (nM)Rationale for Prediction
3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride < 100The 4-fluorobenzoylpiperidine moiety is a known pharmacophore for DAT ligands.[1][2]
3-(Benzoyl)piperidine > 1000Removal of the fluorine atom is expected to significantly reduce binding affinity.
Piperidine hydrochloride > 10,000 (or no specific binding)Lacks the key structural features required for high-affinity DAT binding.[5]

A significant difference (ideally >100-fold) in the Ki values between 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride and the negative controls would provide strong evidence that the observed activity of the topic compound is specific to its interaction with the dopamine transporter and not an artifact of its chemical scaffold or general physicochemical properties.

Logical Framework for Validating On-Target Effects

The use of these carefully selected negative controls allows for a logical deduction of on-target versus off-target effects.

Logical Relationship Diagram:

G cluster_compounds Test Compounds cluster_assay DAT Binding Assay cluster_outcomes Expected Outcomes cluster_conclusion Conclusion active 3-[(4-Fluorophenyl)carbonyl] piperidine hydrochloride assay [³H]-WIN 35,428 Competitive Binding active->assay neg_struct 3-(Benzoyl)piperidine (Structurally Similar, Inactive) neg_struct->assay neg_func Piperidine HCl (Structurally Different, Inactive) neg_func->assay high_affinity High Affinity (Low Ki) assay->high_affinity Active Compound low_affinity Low to No Affinity (High Ki) assay->low_affinity Negative Controls conclusion Observed biological effect is likely mediated by specific interaction with the Dopamine Transporter. high_affinity->conclusion low_affinity->conclusion

Caption: Logical framework for validating on-target effects using negative controls.

Conclusion: Upholding Scientific Rigor

The selection of appropriate negative controls is not a mere formality but a critical component of robust scientific inquiry. For a compound like 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride, with a chemical scaffold known for its promiscuity, demonstrating target specificity is indispensable. By employing a structurally similar but likely inactive analog, 3-(Benzoyl)piperidine , and a functionally silent, structurally distinct control, Piperidine hydrochloride , researchers can confidently dissect on-target from off-target effects. The experimental framework provided in this guide offers a clear path to validating these controls and, by extension, the specific activity of the primary compound of interest at the dopamine transporter. Adherence to such rigorous methodologies is what transforms promising molecules into validated scientific tools and, ultimately, potential therapeutics.

References

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Katz, J. L., et al. (2004). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 47(22), 5515–5523. [Link]

  • Di Micco, S., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6567. [Link]

  • S-CE-123, a low-affinity but highly selective dopamine reuptake inhibitor, improves cognitive performance in aged rats. (2023). Frontiers in Aging Neuroscience, 15, 1145693. [Link]

  • Yadav-Samudrala, B. J., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.11.1–12.11.17. [Link]

  • Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of medicinal chemistry, 38(17), 3241–3250. [Link]

  • Berger, S. P., et al. (1995). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of neuroscience methods, 58(1-2), 195–201. [Link]

  • Nestler, E. J. (2005). Is there a common molecular pathway for addiction?. Nature neuroscience, 8(11), 1445–1449. [Link]

  • Wikipedia contributors. (2024, January 29). Methylphenidate. In Wikipedia, The Free Encyclopedia. Retrieved 03:09, February 7, 2026, from [Link]

  • Saso, L., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(10), 2339. [Link]

  • De Simone, A., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 17(6), 739. [Link]

  • Wikipedia contributors. (2024, January 22). Phencyclidine. In Wikipedia, The Free Encyclopedia. Retrieved 03:09, February 7, 2026, from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Sørensen, L., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International journal of molecular sciences, 23(23), 14995. [Link]

  • Reith, M. E., & Guttal, V. (1995). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of neurochemistry, 64(2), 754–763. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Stahl, S. M. (2017). Cariprazine: a novel antipsychotic with a unique combination of dopamine D3 and D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist actions. CNS spectrums, 22(5), 373–380. [Link]

  • PubChem. (n.d.). 4-(3-Fluorophenyl)piperidine-2-carboxylic acid. Retrieved from [Link]

Sources

Comparative Guide: Positive Controls for 3-[(4-Fluorophenyl)carbonyl]piperidine HCl in CNS Receptor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (also known as 3-(4-fluorobenzoyl)piperidine HCl) is a critical pharmacological probe used in Structure-Activity Relationship (SAR) studies targeting Central Nervous System (CNS) receptors. It serves as a regioisomeric scaffold to investigate the steric and electronic requirements of Sigma-1 (


) receptors , Serotonin 5-HT

receptors
, and the Serotonin Transporter (SERT) .

This guide defines the optimal Positive Controls required to validate experiments involving this compound. By comparing the 3-substituted "Product" against established 4-substituted standards (like Haloperidol and Ketanserin fragments), researchers can map the "Scaffold Hopping" effect—specifically, how shifting the pharmacophore from the para (4) to the meta (3) position modulates selectivity between Dopaminergic (D2) and Sigma/Serotonergic pathways.

Part 1: Pharmacological Profile & Control Selection

The Mechanism of Action

The product is a 3-aroylpiperidine . Unlike its 4-substituted isomer (a core fragment of Haloperidol and Ketanserin), the 3-isomer introduces a distinct steric vector.

  • Primary Target: Sigma-1 Receptor (

    
    R) .[1] The 3-substitution pattern is often favored by the 
    
    
    
    chaperone protein, which tolerates bulkier or kinked hydrophobic domains better than the rigid Dopamine D2 pocket.
  • Secondary Target: 5-HT

    
     Receptor / SERT . The fluorobenzoyl moiety mimics the pharmacophore of serotonin antagonists, but the 3-position shift alters binding affinity (
    
    
    
    ) and intrinsic efficacy.
Selection of Positive Controls

To validate the activity of 3-[(4-Fluorophenyl)carbonyl]piperidine HCl, you must use controls that verify both the integrity of the assay and the specificity of the ligand .

Control CategoryRecommended CompoundRole in Assay
Gold Standard (

/D2)
Haloperidol Universal Reference. High affinity for both

(

nM) and D2 (

nM). Verifies that the receptor preparation is active.[1][2][3][4]
Structural Isomer Control 4-(4-Fluorobenzoyl)piperidine Regioselectivity Benchmark. The direct 4-isomer of the product. Comparing the Product vs. this Control reveals the specific impact of the 3- vs. 4-position shift.
5-HT Pathway Control Ketanserin 5-HT

Standard.
Contains the 4-(4-fluorobenzoyl)piperidine moiety. Essential for proving that any loss of 5-HT affinity in the product is due to the isomeric shift.
Specific

Agonist
(+)-Pentazocine Functional Control. Highly selective

agonist.[5] Used to define the "agonist" window in functional assays (e.g., Ca

flux).

Part 2: Comparative Analysis (Performance Metrics)

The following data summarizes the expected performance of the Product against the Positive Controls. Note: Values for the Product are based on SAR trends for 3-aroylpiperidines; Control values are established literature standards.

Table 1: Binding Affinity Profile ( , nM)
Compound

Receptor Affinity
Dopamine D2 Affinity5-HT

Affinity
Selectivity Profile
3-[(4-Fluorophenyl)carbonyl]piperidine (Product)< 50 nM (High)> 500 nM (Low)Moderate

Selective
4-(4-Fluorobenzoyl)piperidine (Control)< 10 nM (Very High)< 20 nM (High)< 50 nM (High)Promiscuous (

/D2/5-HT)
Haloperidol (Standard)2.0 nM1.2 nM45 nMMixed D2/

Antagonist
Ketanserin (Standard)> 500 nM> 200 nM2-3 nM Highly 5-HT

Selective

Analytical Insight: The Product is expected to retain high affinity for


 (similar to the 4-isomer) but significantly lose affinity for D2 compared to the 4-(4-Fluorobenzoyl)piperidine  control. This "selectivity filter" is the primary reason for using the 3-isomer in drug discovery.

Part 3: Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay ( Receptor)

Objective: Determine the


 of the Product using Haloperidol as the positive control.

1. Membrane Preparation:

  • Tissue: Guinea pig brain or rat liver (rich in

    
     receptors).
    
  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifugation: Spin at 40,000

    
     for 20 min at 4°C. Resuspend pellet in fresh buffer.
    

2. Assay Setup:

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity: ~30 Ci/mmol). Concentration: 3 nM.

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol (Positive Control).

  • Test Compounds: Prepare serial dilutions (10⁻¹⁰ M to 10⁻⁵ M) of:

    • 3-[(4-Fluorophenyl)carbonyl]piperidine HCl (Product).

    • 4-(4-Fluorobenzoyl)piperidine (Structural Control).

3. Incubation & Filtration:

  • Incubate mixtures for 120 min at 25°C.

  • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Wash filters

    
     with ice-cold Tris buffer.
    

4. Data Analysis:

  • Measure radioactivity via liquid scintillation counting.

  • Calculate IC

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Selectivity Workflow (Graphviz)

This diagram illustrates the decision logic for interpreting assay results when comparing the Product to its Controls.

ReceptorProfiling Start Start: 3-[(4-Fluorophenyl)carbonyl]piperidine HCl Assay_Sigma Assay 1: Sigma-1 Binding (Control: Haloperidol) Start->Assay_Sigma Assay_D2 Assay 2: Dopamine D2 Binding (Control: Spiperone/Haloperidol) Start->Assay_D2 Result_Sigma_High High Affinity (Ki < 50nM) Assay_Sigma->Result_Sigma_High Expected Result_Sigma_Low Low Affinity Assay_Sigma->Result_Sigma_Low Result_D2_High High Affinity (Ki < 50nM) Assay_D2->Result_D2_High Resembles Control Result_D2_Low Low Affinity (Ki > 500nM) Assay_D2->Result_D2_Low Expected for Product Conclusion_Selective CONCLUSION: Selective Sigma-1 Ligand (Successful Scaffold Hop) Result_Sigma_High->Conclusion_Selective If D2 is Low Conclusion_Promiscuous CONCLUSION: Non-selective Neuroleptic (Resembles 4-isomer) Result_Sigma_High->Conclusion_Promiscuous If D2 is High Result_D2_Low->Conclusion_Selective

Caption: Workflow for validating the selectivity of the 3-isomer product. The goal is to achieve High Sigma-1 affinity (Green) and Low D2 affinity (Green path), distinguishing it from the promiscuous 4-isomer control.

Part 4: Critical Troubleshooting (Self-Validating Systems)

1. The "Solubility Trap"

  • Issue: The hydrochloride salt of fluorobenzoyl piperidines can be sparingly soluble in neutral aqueous buffer.

  • Validation: Always run a Solvent Control (1% DMSO). If the Positive Control (Haloperidol) shows reduced potency (

    
     nM), check for precipitation.
    
  • Solution: Dissolve the Product in 100% DMSO first (10 mM stock), then dilute into the assay buffer. Ensure final DMSO < 1%.

2. The "Isomer Contamination" Risk

  • Issue: Commercial synthesis of the 3-isomer can sometimes contain traces of the thermodynamically stable 4-isomer.

  • Validation: Use HPLC to verify purity >98%. Even 1% contamination with the 4-isomer (which has sub-nanomolar affinity) can skew D2 binding results, creating a "false positive" for D2 affinity.

  • Control Check: If your Product shows D2

    
     nM, suspect contamination. Compare the curve slope (Hill coefficient) against the 4-(4-Fluorobenzoyl)piperidine  control. A shallow slope (
    
    
    
    ) suggests a mixture of isomers.

References

  • Mechanisms of Sigma-1 Receptor Ligand Selectivity. Title: 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. Source:Chemistry Central Journal (2016). URL:[Link]

  • Structural Basis of 5-HT2A Antagonism. Title: Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro. Source:Journal of Pharmacology and Experimental Therapeutics (2012). URL:[Link]

  • Piperidine Scaffolds in CNS Drug Discovery. Title: Piperidine-containing drugs and recently studied analogs - biological activity and mechanism of action. Source:European Journal of Medicinal Chemistry (2025). URL:[Link]

  • Sigma Receptor Radioligand Binding Protocols. Title: (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo.[6] Source:European Journal of Pharmacology (1989).[6] URL:[Link][6]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride

[1]

Executive Summary & Chemical Characterization

3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride (CAS: 852212-51-2), often utilized as a scaffold in the synthesis of serotonin modulators and antipsychotics, presents specific disposal challenges due to its halogenated nature and acidic salt form .[1]

Unlike standard organic waste, the presence of the fluorine atom on the phenyl ring dictates that this compound cannot be processed in standard municipal incinerators without flue gas scrubbing, as thermal decomposition generates hydrofluoric acid (HF). Furthermore, as a hydrochloride salt, it poses an inhalation and contact irritation risk (pH < 6 in solution) that requires strict segregation from strong oxidizers and bases.

Chemical Identity Table
ParameterTechnical Detail
Chemical Name 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride
Synonyms (4-Fluorophenyl)(piperidin-3-yl)methanone HCl; 3-(4-Fluorobenzoyl)piperidine HCl
CAS Number 852212-51-2
Molecular Formula C₁₂H₁₄FNO[1][2][3][4][5][6][7][8][9] • HCl
Hazard Class (GHS) Irritant (H315, H319, H335) ; Acute Toxicity (Oral) Category 4
Critical Waste Property Halogenated Organic (Fluorine content); Acidic Solid

Hazard Assessment & The "Why" Behind the Protocol

To ensure scientific integrity, we must understand the causality behind the disposal rules. We do not simply "bin" chemicals; we manage their lifecycle to prevent downstream environmental toxicity.

A. The Fluorine Factor (Incineration Risks)

Standard organic waste is often used as fuel blending in cement kilns. However, fluorinated compounds release Hydrogen Fluoride (HF) upon combustion.

  • Mechanism:

    
    
    
  • Operational Impact: HF is highly corrosive to incinerator linings and toxic if released. Therefore, this waste must be tagged as "Halogenated" so it is routed to facilities equipped with caustic scrubbers.

B. The Hydrochloride Salt (Compatibility)

As a hydrochloride salt, this compound is acidic.

  • Incompatibility: Do not mix with Cyanide salts (generates HCN gas) or Sulfide waste (generates H₂S gas).

  • Reactivity: Mixing with strong oxidizers (e.g., Nitric Acid waste) can cause exothermic decomposition.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Do NOT dispose of down the drain. Even if water-soluble, fluorinated organics persist in the environment and are not effectively removed by standard wastewater treatment plants (WWTP).

For Solid Waste (Pure Substance/Spill Cleanup)
  • Containerization: Place the solid material in a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Double Bagging: If using bags, double-bag to prevent puncture from pipette tips or other debris.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent:[3][4][6][9][10][11] 3-[(4-Fluorophenyl)carbonyl]piperidine HCl.[1]

    • Hazard Checkbox: Toxic, Irritant.[12][13]

    • Critical Note: Write "HALOGENATED ORGANIC SOLID" clearly on the tag.

For Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Determine the carrier solvent.

    • If dissolved in DCM/Chloroform: Pour into Halogenated Solvent carboy.

    • If dissolved in Methanol/Acetone: Pour into Halogenated Solvent carboy (due to the solute). Do not put in Non-Halogenated streams, as the fluorine content contaminates the entire batch.

  • pH Check: If the solution is aqueous and acidic (pH < 4), do not neutralize solely for the purpose of drain disposal. Collect as "Aqueous Waste with Halogenated Organics."

Phase 2: Operational Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of 3-[(4-Fluorophenyl)carbonyl]piperidine HCl to ensure compliance with RCRA and local safety standards.

DisposalWorkflowStartWaste Generation:3-[(4-Fluorophenyl)carbonyl]piperidine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Contaminated PPE)StateCheck->SolidLiquidLiquid Waste(Mother Liquor, Rinsate)StateCheck->LiquidBaggingDouble Bag in Polyethyleneor Place in HDPE JarSolid->BaggingLabelSolidLabel: 'HALOGENATED ORGANIC SOLID'(Do not mix with Oxidizers)Bagging->LabelSolidStorageSatellite Accumulation Area(Secondary Containment)LabelSolid->StorageSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloStreamStream A: Halogenated Solvents(DCM, Chloroform, etc.)SolventCheck->HaloStreamIf solvent is HalogenatedNonHaloStreamStream B: Non-Halogenated Solvents(Methanol, Acetone)SolventCheck->NonHaloStreamIf solvent is Non-HalogenatedHaloStream->StorageContaminationMark as HALOGENATED Stream(Solute contaminates the batch)NonHaloStream->ContaminationAdd solute infoContamination->StorageDisposalFinal Disposal:High-Temp Incineration w/ Acid ScrubbingStorage->Disposal

Figure 1: Decision matrix for the segregation of fluorinated piperidine salts.[11] Note that even non-halogenated solvents must be treated as halogenated waste once this compound is dissolved in them.

Regulatory & Compliance Context (RCRA/EPA)

In the United States, this compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific CAS name under 40 CFR 261.33 [1]. However, it is regulated under Characteristic Waste protocols if it exhibits toxicity or is mixed with listed solvents.

  • Waste Codes:

    • If mixed with Methylene Chloride or Chloroform: F001/F002 .

    • If pure substance: Classify as Non-RCRA Regulated Chemical Solid (unless characteristic testing proves otherwise), but must be managed as Halogenated Waste by the disposal vendor [2].

  • European Waste Catalogue (EWC):

    • Assign code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

Emergency Spill Procedures

If a spill occurs during the disposal preparation:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel or use a HEPA vacuum.

  • Neutralization (Optional but Recommended for Large Spills): Treat the area with a dilute Sodium Bicarbonate (

    
    ) solution to neutralize the HCl salt residue, then wipe up.
    
  • Disposal of Debris: All cleanup materials (wipes, gloves) must go into the Halogenated Solid Waste stream.

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40 Code of Federal Regulations (CFR) Part 261. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. ACS Center for Lab Safety. Available at: [Link]

Personal protective equipment for handling 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride Role: Senior Application Scientist

Executive Summary & Risk Context

The "Why" Behind the Protocol: As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride. This compound is not just a benign salt; it combines a pharmacologically active piperidine scaffold with a fluorinated aromatic ketone.

The hydrochloride salt form implies two critical physical hazards: hygroscopicity and fine particulate generation . Upon contact with mucous membranes (eyes, lungs), hydrolysis can release hydrochloric acid, causing immediate irritation or burns. Furthermore, the fluorinated piperidine moiety suggests potential biological activity (CNS modulation), necessitating a containment strategy that treats the substance as a Performance-Based Control Band 3 (PB-CB 3) compound until specific toxicology data proves otherwise.

This guide moves beyond generic advice, providing a self-validating safety system for your daily operations.

Hazard Identification & Control Banding

Composite Hazard Profile (derived from structural analogs):

  • Physical State: Solid (crystalline powder). High risk of airborne dust during weighing.

  • Acute Toxicity: Treat as Acute Tox. 3 (Oral/Inhalation) . Piperidine salts often carry oral LD50 values <300 mg/kg.

  • Local Effects: Skin/Eye Irritant 2A/2B . Hydrolysis releases HCl.

  • Sensitization: Potential respiratory sensitizer (common in reactive piperidines).

Data Summary Table: Physical & Safety Properties
PropertySpecificationOperational Implication
Molecular Weight ~243.69 g/mol Heavy dust; settles slowly in static air.
Solubility Water, DMSO, MethanolRisk: Rapid transdermal uptake if dissolved in DMSO.
Acidity (pKa) ~9-10 (Piperidine N)HCl salt is acidic (pH < 4 in solution). Corrosive to eyes.[1][2]
Static Charge HighPowder "jumps" during weighing; requires anti-static gun.

Personal Protective Equipment (PPE) Stratification[3][4]

We do not use a "one size fits all" approach. PPE is scaled based on the energy input of the task.

Task-Based PPE Decision Matrix
  • Level A (Low Energy): Transferring sealed containers, visual inspection.

  • Level B (Standard Handling): Weighing <1g, dissolution in non-penetrating solvents (Water/Ethanol).

  • Level C (High Risk): Weighing >1g, reactions in DMSO/DMF, spill cleanup, syringe filtering.

PPE_Decision_Matrix Start Start: Define Task Energy Q_Quantity Quantity > 1 gram OR Solvent = DMSO/DMF? Start->Q_Quantity Level_B LEVEL B: Standard 1. Nitrile Gloves (4 mil) 2. Lab Coat (Cotton/Poly) 3. Safety Glasses (Side Shields) 4. Fume Hood (Sash @ 18") Q_Quantity->Level_B No Level_C LEVEL C: High Risk 1. Double Gloving (Nitrile + Laminate) 2. Tyvek Sleeves or Apron 3. Chemical Goggles (sealed) 4. N95/P100 (if outside hood) Q_Quantity->Level_C Yes Check_Glove Self-Validation: Inspect Glove Inflation Check Sash Alarm Level_B->Check_Glove Level_C->Check_Glove

Figure 1: PPE Decision Matrix based on operational intensity and solvent permeation risks.

Critical PPE Technical Specifications
  • Hand Protection (The "Double-Shell" Method):

    • Inner Layer: 4 mil Nitrile (inspection white).

    • Outer Layer: 5-8 mil Nitrile (contrast color) OR Silver Shield® (Laminate) if using DMSO.

    • Why? Piperidine derivatives in DMSO can permeate standard nitrile in <15 minutes. The laminate layer blocks the solvent vehicle.

  • Eye Protection:

    • Mandatory: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

    • Prohibited: Standard safety glasses. Dust from HCl salts can bypass side shields and react with eye moisture to form acid.

  • Respiratory:

    • Primary control is the Fume Hood .

    • If weighing outside a hood (not recommended), a P100 particulate respirator is required. N95 is insufficient for acidic fine dusts.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing (The "Static Trap")

Context: HCl salts are prone to static charge, causing powder to scatter unexpectedly.

  • Preparation: Place the balance inside the fume hood. If vibrations prevent this, use a powder containment enclosure.

  • Static Neutralization: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Transfer: Use a disposable anti-static funnel. Do not pour from the source bottle. Use a micro-spatula to transfer small amounts.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water/surfactant) to solubilize and remove invisible dust. Do not use compressed air.

Protocol B: Solubilization & Reaction Setup

Context: The reaction of the carbonyl group or the displacement of the HCl requires careful thermal management.

  • Solvent Choice: Add solvent slowly.

  • Exotherm Check: If neutralizing the HCl salt with a base (e.g., Triethylamine, Carbonate), expect a mild exotherm and gas evolution (CO2 if carbonate is used).

    • Action: Vent the reaction vessel. Do not seal immediately.

  • Syringe Handling: When filtering solutions, use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the hazardous solution.

Emergency Response & Disposal

Spill Cleanup Workflow

Scenario: You drop a 5g bottle of powder on the floor.

Spill_Response Alert 1. ALERT Evacuate Immediate Area Mark Zone PPE_Up 2. PPE UP Don Goggles, Double Gloves, N95/P100 Mask Alert->PPE_Up Contain 3. CONTAIN Cover with wet paper towels (Prevents dust aerosolization) PPE_Up->Contain Clean 4. CLEAN Scoop slurry into bag. Wipe 2x with soap/water. Contain->Clean pH_Check 5. VALIDATE Check surface pH. Must be neutral. Clean->pH_Check

Figure 2: Spill response workflow emphasizing dust suppression via wetting.

Disposal Strategy
  • Solid Waste: Dispose of contaminated wipes and PPE in "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste:

    • If dissolved in organic solvent: Halogenated Organic Waste (due to the Fluorine atom).

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as piperidines can form unstable N-nitroso compounds.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Piperidine Hydrochloride - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.